7-O-(Amino-PEG4)-paclitaxel
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C58H72N2O19 |
|---|---|
Molekulargewicht |
1101.2 g/mol |
IUPAC-Name |
[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C58H72N2O19/c1-35-41(76-54(68)47(64)46(38-16-10-7-11-17-38)60-52(66)39-18-12-8-13-19-39)33-58(69)51(78-53(67)40-20-14-9-15-21-40)49-56(6,50(65)48(75-36(2)61)45(35)55(58,4)5)42(32-43-57(49,34-74-43)79-37(3)62)77-44(63)22-24-70-26-28-72-30-31-73-29-27-71-25-23-59/h7-21,41-43,46-49,51,64,69H,22-34,59H2,1-6H3,(H,60,66)/t41-,42-,43+,46-,47+,48+,49?,51?,56+,57-,58+/m0/s1 |
InChI-Schlüssel |
VDNLACHAGAYEKT-TXWNZIMNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 7-O-(Amino-PEG4)-paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-(Amino-PEG4)-paclitaxel is a functionalized derivative of paclitaxel (B517696), a cornerstone of anticancer chemotherapy. This modification incorporates a four-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a primary amine at the C7 position of the paclitaxel core. This amine group provides a reactive handle for covalent conjugation to other molecules, making this compound a key building block in the development of targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The fundamental mechanism of action resides within the paclitaxel moiety, which acts as a potent microtubule-stabilizing agent. By binding to the β-tubulin subunit of microtubules, it disrupts the dynamic instability required for mitotic spindle formation and function, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This guide provides a detailed overview of this mechanism, supported by representative quantitative data for paclitaxel, detailed experimental protocols for its characterization, and visualizations of the key cellular pathways and experimental workflows.
Core Mechanism of Action: Microtubule Stabilization
The pharmacological activity of this compound is driven by its paclitaxel component. Paclitaxel is a mitotic inhibitor that targets microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.
Under normal physiological conditions, microtubules exist in a state of dynamic equilibrium between polymerization (growth) and depolymerization (shrinkage) of tubulin dimers. This dynamic instability is critical for the formation and function of the mitotic spindle during cell division. Paclitaxel selectively binds to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, rendering it resistant to depolymerization.
The consequences of this hyper-stabilization are profound:
-
Suppression of Microtubule Dynamics: The natural dynamic instability of the microtubules is lost.
-
Formation of Abnormal Microtubule Bundles: The cell continues to produce tubulin, which incorporates into hyper-stable, non-functional microtubule bundles.
-
Mitotic Arrest: The mitotic spindle cannot form or function correctly, leading to a prolonged blockage of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: The sustained mitotic arrest triggers cellular signaling cascades that culminate in programmed cell death (apoptosis).
The primary role of the 7-O-(Amino-PEG4) linker is to provide a means of attaching the potent paclitaxel payload to a targeting moiety, such as an antibody, with the hydrophilic PEG spacer enhancing solubility. The core cytotoxic mechanism remains that of paclitaxel.
Signaling Pathways
The cellular response to paclitaxel-induced microtubule disruption involves a complex network of signaling pathways, primarily leading to apoptosis.
Caption: Paclitaxel-induced signaling pathway leading to apoptosis.
Quantitative Data Presentation
The following tables summarize representative quantitative data for paclitaxel across various cancer cell lines. This data is illustrative of the expected potency and cellular effects of paclitaxel and its derivatives.
Table 1: Cytotoxicity of Paclitaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - 72h exposure |
| MCF-7 | Breast Cancer | 2.5 - 10 |
| MDA-MB-231 | Breast Cancer | 5 - 15 |
| A549 | Non-Small Cell Lung Cancer | 10 - 50 |
| HeLa | Cervical Cancer | 5 - 20 |
| PC-3 | Prostate Cancer | 4 - 12 |
| OVCAR-3 | Ovarian Cancer | 15 - 60 |
Note: IC50 values can vary based on experimental conditions such as exposure time and assay methodology.
Table 2: Paclitaxel-Induced Apoptosis in Cancer Cells
| Cell Line | Paclitaxel Conc. (nM) | Exposure Time (h) | Apoptotic Cells (%) (Annexin V+) |
| Jurkat | 10 | 24 | ~45% |
| HeLa | 50 | 48 | ~60% |
| MCF-7 | 20 | 24 | ~43%[1] |
Table 3: Paclitaxel-Induced Cell Cycle Arrest
| Cell Line | Paclitaxel Conc. (nM) | Exposure Time (h) | % Cells in G2/M Phase |
| PC-3 | 10 | 24 | ~76% |
| HeLa | 100 | 24 | ~80% |
| Y79 | 50 | 48 | ~12.2%[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard for characterizing the mechanism of action of microtubule-targeting agents like paclitaxel and its derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (or paclitaxel as a control) for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content, allowing for differentiation between G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Procedure:
-
Treat cells with the test compound for a desired duration (e.g., 24 hours).
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695).
-
Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A (to degrade RNA and prevent its staining).
-
Add PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Caption: Experimental workflow for cell cycle analysis.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm.
-
Procedure:
-
Reconstitute purified tubulin in a polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA).
-
Add GTP to initiate polymerization.
-
Add the test compound (this compound), a positive control (paclitaxel), a negative control (e.g., colchicine), and a vehicle control to separate reactions.
-
Incubate the mixture at 37°C in a temperature-controlled spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time. An increase in the rate and extent of polymerization compared to the vehicle control indicates a microtubule-stabilizing effect.
-
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.
-
Principle: Cells are fixed and permeabilized, and the microtubule network is stained using a primary antibody specific for α- or β-tubulin, followed by a fluorescently-labeled secondary antibody.
-
Procedure:
-
Grow cells on glass coverslips and treat with the test compound.
-
Fix the cells (e.g., with paraformaldehyde or cold methanol).
-
Permeabilize the cell membranes (e.g., with Triton X-100).
-
Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Paclitaxel treatment is expected to show dense bundles of microtubules, particularly around the nucleus.
-
Conclusion
This compound is a valuable tool in modern drug development, serving as a cytotoxic payload with a convenient linker for creating targeted therapeutics. Its mechanism of action is identical to that of its parent compound, paclitaxel, involving the stabilization of microtubules, which leads to mitotic arrest and apoptosis. The characterization of this molecule and its conjugates relies on a suite of well-established in vitro assays that quantify its effects on cell viability, programmed cell death, and cell cycle progression, as well as its direct interaction with tubulin. This guide provides the foundational knowledge and experimental framework for researchers working with this important class of molecules.
References
7-O-(Amino-PEG4)-paclitaxel as an ADC Payload: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of 7-O-(Amino-PEG4)-paclitaxel as a payload for Antibody-Drug Conjugates (ADCs). Paclitaxel (B517696), a potent microtubule inhibitor, is a widely used chemotherapeutic agent. Its incorporation into an ADC construct aims to leverage the specificity of a monoclonal antibody to deliver this cytotoxic agent directly to tumor cells, thereby enhancing its therapeutic index and minimizing systemic toxicity. The inclusion of a hydrophilic tetraethylene glycol (PEG4) linker is a key feature designed to overcome some of the challenges associated with using the hydrophobic paclitaxel molecule as an ADC payload.
Introduction to this compound
This compound is a derivative of paclitaxel functionalized with a PEG4 linker terminating in a primary amine. This modification serves a dual purpose in ADC development:
-
Hydrophilicity: The PEG4 spacer increases the aqueous solubility of the otherwise hydrophobic paclitaxel, which can improve the pharmacokinetic properties and reduce the propensity for aggregation of the resulting ADC.[1]
-
Conjugation Handle: The terminal amine group provides a reactive site for conjugation to a monoclonal antibody, typically through reaction with activated carboxylic acids or other suitable functionalities on the antibody or a bifunctional linker.[2][3]
Paclitaxel itself is a member of the taxane (B156437) class of drugs and functions as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis.[4] By incorporating it into an ADC, the goal is to harness this potent cytotoxic mechanism in a targeted manner.
Physicochemical Properties
While specific experimental data for ADCs utilizing this compound is not extensively available in peer-reviewed literature, the general properties of the payload can be summarized.
| Property | Value | Reference |
| Molecular Formula | C₅₈H₇₂N₂O₁₉ | [3] |
| Molecular Weight | 1101.2 g/mol | [3] |
| Appearance | Solid | - |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in DMSO | |
| Storage | Recommended at -20°C | [3] |
Mechanism of Action of Paclitaxel-based ADCs
The therapeutic effect of an ADC utilizing a this compound payload is a multi-step process that begins with targeted delivery and culminates in cancer cell death.
ADC Intracellular Trafficking and Payload Release
The journey of the ADC from the bloodstream to the release of its cytotoxic payload within the target cancer cell is a critical determinant of its efficacy.
This process involves:
-
Binding: The ADC circulates in the bloodstream and its monoclonal antibody component specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, forming an early endosome.
-
Trafficking and Maturation: The early endosome matures into a late endosome and traffics towards the lysosome.
-
Lysosomal Fusion: The late endosome fuses with a lysosome.
-
Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the linker connecting the paclitaxel payload to the antibody is cleaved, or the antibody itself is degraded, releasing the active drug into the cytoplasm.
Paclitaxel-Induced Microtubule Stabilization and Apoptosis
Once released into the cytoplasm, paclitaxel exerts its cytotoxic effect by disrupting microtubule dynamics.
The key steps in paclitaxel's mechanism of action are:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.
-
Cell Cycle Arrest: The resulting hyperstabilized and non-functional microtubules disrupt the formation of the mitotic spindle, which is essential for cell division. This leads to an arrest of the cell cycle at the G2/M phase.
-
Induction of Apoptosis: The prolonged mitotic arrest and cellular stress trigger downstream signaling pathways that lead to programmed cell death (apoptosis). This can involve the activation of stress-activated protein kinases like JNK and ERK, and the inhibition of pro-survival pathways such as the PI3K/Akt pathway.
Quantitative Data for Paclitaxel-Based ADCs with Hydrophilic Linkers
While specific data for ADCs using this compound is limited, a study by Shao et al. (2020) provides valuable insights into the performance of a paclitaxel-based ADC with a hydrophilic, PEGylated linker (hRS7-VK-PTX). This ADC, targeting the Trop-2 antigen, demonstrated superior properties compared to ADCs with more hydrophobic linkers.
In Vitro Cytotoxicity
The in vitro potency of hRS7-VK-PTX was evaluated against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) of hRS7-VK-PTX | Reference |
| BxPC-3 | Pancreatic | 0.8 | |
| COLO205 | Colorectal | 1.2 | |
| HCC1806 | Breast (Triple-Negative) | 2.5 | |
| SKBR3 (PTX-resistant) | Breast (HER2+) | 3.1 | |
| CFPAC-1 (PTX-resistant) | Pancreatic | 4.2 |
These results indicate that the use of a hydrophilic linker allows the paclitaxel-based ADC to maintain potent cytotoxicity, even in cell lines with some level of paclitaxel resistance.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of hRS7-VK-PTX was assessed in mouse xenograft models of human cancers.
| Xenograft Model | Treatment Group | Dose | Tumor Growth Inhibition (%) | Reference |
| BxPC-3 (Pancreatic) | hRS7-VK-PTX | 3 mg/kg | >90 | |
| BxPC-3 (Pancreatic) | Paclitaxel | 10 mg/kg | ~70 | |
| HCC1806 (Breast) | hRS7-VK-PTX | 30 mg/kg | ~80 | |
| HCC1806 (Breast) | Paclitaxel | 10 mg/kg | ~80 |
The in vivo studies showed that hRS7-VK-PTX at a lower paclitaxel equivalent dose was more efficacious than paclitaxel alone in the BxPC-3 model and showed comparable efficacy in the HCC1806 model, highlighting the benefit of targeted delivery.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of an ADC with this compound, based on standard methodologies in the field.
Synthesis and Characterization of an ADC with this compound
This protocol outlines the conjugation of this compound to a monoclonal antibody via a bifunctional linker.
1. Activation of a Bifunctional Linker:
-
A heterobifunctional linker (e.g., SMCC - succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is often used. The NHS ester end will react with the amine of the payload, and the maleimide (B117702) end will react with reduced thiols on the antibody.
-
Dissolve the bifunctional linker in an anhydrous organic solvent like dimethylformamide (DMF).
2. Reaction of Linker with this compound:
-
Dissolve this compound in anhydrous DMF.
-
Add the activated linker solution to the payload solution in a stoichiometric ratio, often with a slight excess of the linker.
-
The reaction is typically carried out at room temperature for several hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the linker-payload conjugate can be purified by column chromatography.
3. Antibody Preparation:
-
The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol groups for conjugation.
-
Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and incubate at a controlled temperature (e.g., 37°C) for a specific duration. The extent of reduction can be controlled by the concentration of the reducing agent and the reaction time.
-
Remove the excess reducing agent using a desalting column or tangential flow filtration.
4. Conjugation of Linker-Payload to Antibody:
-
Add the purified linker-payload conjugate (dissolved in a small amount of a water-miscible organic solvent like DMSO) to the reduced antibody solution.
-
The reaction is typically performed at room temperature for several hours.
-
The maleimide groups on the linker-payload will react with the free thiol groups on the antibody to form a stable thioether bond.
5. Purification and Characterization of the ADC:
-
The resulting ADC is purified from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.
-
The purified ADC is characterized to determine:
-
Drug-to-Antibody Ratio (DAR): This is a critical quality attribute and can be determined by hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
Purity and Aggregation: Assessed by SEC.
-
Antigen Binding: Confirmed by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
-
In Vitro Cytotoxicity Assay
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the cytotoxic potential of the ADC.
-
Cell Seeding: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free paclitaxel in cell culture medium.
-
Incubation: Treat the cells with the different concentrations of the test articles and incubate for a period of 72 to 120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical study to evaluate the anti-tumor activity of the ADC in an animal model.
-
Tumor Implantation: Implant human tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC, free paclitaxel).
-
ADC Administration: Administer the treatments, typically via intravenous injection, at a specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight (as an indicator of toxicity) throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, and the tumors from all groups are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes or weights in the treated groups to the control group.
Conclusion
This compound represents a promising payload for the development of next-generation ADCs. The incorporation of a hydrophilic PEG linker addresses the key challenge of paclitaxel's hydrophobicity, potentially leading to ADCs with improved stability, pharmacokinetics, and a wider therapeutic window. While specific clinical and extensive preclinical data for ADCs utilizing this exact linker-payload are not yet widely published, the principles of its design and the data from closely related hydrophilic paclitaxel-based ADCs suggest that it is a valuable tool for researchers in the field of targeted cancer therapy. Further studies are warranted to fully elucidate the in vivo performance and clinical potential of ADCs constructed with this compound.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Paclitaxel-PEG Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of paclitaxel-poly(ethylene glycol) (PEG) conjugates, critical drug delivery systems designed to enhance the therapeutic index of paclitaxel (B517696). Paclitaxel, a potent anti-cancer agent, suffers from poor aqueous solubility, necessitating the use of formulation vehicles like Cremophor EL, which can induce hypersensitivity reactions. PEGylation, the covalent attachment of PEG chains, improves the solubility, stability, and pharmacokinetic profile of paclitaxel. This guide details the key analytical techniques for characterizing these conjugates, presents quantitative data in a structured format, and outlines experimental workflows and the underlying signaling pathways.
Introduction to Paclitaxel-PEG Conjugates
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1] PEGylation of paclitaxel aims to improve its clinical utility by increasing its water solubility, prolonging its circulation half-life, and potentially enabling passive tumor targeting through the enhanced permeability and retention (EPR) effect. The structural integrity and purity of these conjugates are paramount to their safety and efficacy, mandating rigorous analytical characterization.
Key Analytical Techniques for Structural Characterization
A multi-faceted analytical approach is essential for the comprehensive structural elucidation of paclitaxel-PEG conjugates. The following sections detail the primary techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the covalent conjugation of PEG to paclitaxel and for determining the site of attachment. Both ¹H and ¹³C NMR are utilized to probe the chemical environment of the constituent molecules.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the paclitaxel-PEG conjugate in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), at a concentration of approximately 10 mg/mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum. Key signals to identify include:
-
The characteristic peaks of the paclitaxel backbone.
-
The strong, broad peak of the PEG methylene (B1212753) protons (-O-CH₂-CH₂-) typically appearing around 3.6 ppm.
-
Shifts in the signals of paclitaxel protons at the conjugation site (e.g., at the 2'-hydroxyl or 7-hydroxyl position) provide evidence of successful conjugation.
-
-
-
¹³C NMR Analysis:
-
Acquire the ¹³C NMR spectrum. Key signals include:
-
The numerous distinct signals corresponding to the carbon atoms of the paclitaxel molecule.
-
The prominent peak of the repeating ethylene (B1197577) glycol units in PEG, typically around 70 ppm.
-
Changes in the chemical shift of the carbon atom at the paclitaxel conjugation site.
-
-
-
Data Analysis: Compare the spectra of the conjugate to those of the individual starting materials (paclitaxel and the functionalized PEG). The appearance of new signals and the shifting of existing signals confirm the formation of the conjugate.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the conjugate and to confirm its identity. Due to the polydispersity of PEG, techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS are often used.
Experimental Protocol: LC-Q-TOF Mass Spectrometry
-
Sample Preparation: Prepare a solution of the paclitaxel-PEG conjugate in a suitable solvent compatible with the LC-MS system, such as acetonitrile (B52724) or methanol, at a concentration of approximately 1 mg/mL. For plasma samples, a protein precipitation step using acetonitrile is typically performed.[2]
-
Chromatographic Separation:
-
Mass Spectrometry Analysis:
-
Use an ESI source in positive ion mode.
-
Acquire mass spectra over a relevant m/z range to encompass the expected molecular weight distribution of the conjugate.
-
For quantitative analysis, calibration curves should be prepared over a linear range (e.g., 50.0–4000 ng/mL for PEG-PTX).[2]
-
-
Data Analysis: The resulting mass spectrum will show a distribution of peaks, each corresponding to the conjugate with a different number of ethylene glycol repeating units. This allows for the determination of the average molecular weight and the degree of PEGylation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of paclitaxel-PEG conjugates and for quantifying the amount of free paclitaxel.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Dissolve the conjugate in the mobile phase or a compatible solvent. For biological samples, a liquid-liquid extraction with a solvent like diethyl ether may be necessary.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and a buffer, such as potassium dihydrogen phosphate (B84403) or sodium acetate.[3] For example, a mixture of 0.02 M KH₂PO₄ and acetonitrile (60:40 v/v) can be used.[3]
-
Flow Rate: A flow rate of 1.0-2.0 mL/min is common.[3]
-
Detection: Monitor the effluent at a wavelength of approximately 227-230 nm, which is the absorption maximum for paclitaxel.[3]
-
-
Data Analysis: The retention time of the conjugate will differ from that of free paclitaxel. The peak area can be used to quantify the amount of each species present, allowing for the determination of purity and drug loading.
Quantitative Data Summary
The following tables summarize key quantitative data for the characterization of paclitaxel-PEG conjugates and related nanoparticle formulations.
Table 1: Physicochemical Characterization of Paclitaxel-PEG Nanoparticles
| Formulation Code | Drug:Polymer Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Content (%) | Drug Entrapment Efficiency (%) | Cumulative Drug Release after 12 hrs (%) |
| PN1 | 1:1 | 120 ± 8 | 1.9 | - | 14.3 | 57.22 ± 0.02 | 95.11 |
| PN2 | 1:2 | 263 ± 5 | 2.11 | - | 18.8 | 63.13 ± 0.08 | 92.14 |
| PN3 | 1:3 | 285 ± 9 | 2.16 | - | 14.6 | 69.83 ± 0.03 | 89.89 |
| PN4 | 1:4 | 231 ± 5 | 3.14 | -26.6 | 70.52 | 83.28 | 88.56 |
| PN5 | 1:5 | 402 ± 4 | 2.24 | -25.9 | 58.86 | 84.85 | 86.14 |
| Data adapted from a study on paclitaxel-loaded PSA-PEG nanoparticles.[4] |
Table 2: In Vitro Cytotoxicity of Paclitaxel-PEG Conjugates
| Cell Line | Treatment | Incubation Time (h) | IC₅₀ (µg/mL) |
| A549 (Lung Cancer) | Free Paclitaxel | 48 | 8.2 |
| A549 (Lung Cancer) | PGG-PTX | 48 | 8.2 |
| A549 (Lung Cancer) | PGG-PTX | 72 | 1.9 |
| C6 (Glioma) | Free Paclitaxel | 48 | 36.6 |
| C6 (Glioma) | PGG-PTX | 48 | 36.6 |
| C6 (Glioma) | PGG-PTX | 72 | 1.1 |
| HeLa (Cervical Cancer) | Free Paclitaxel | 48 | 4.8 |
| HeLa (Cervical Cancer) | PGG-PTX | 48 | 4.8 |
| HeLa (Cervical Cancer) | PGG-PTX | 72 | 1.9 |
| Data adapted from a study on Poly(L-γ-glutamylglutamine)-paclitaxel (PGG-PTX) conjugates. |
Visualizing Workflows and Pathways
Experimental Workflow for Paclitaxel-PEG Conjugate Development
The following diagram illustrates a typical workflow for the development and characterization of paclitaxel-PEG conjugates.
Signaling Pathway of Paclitaxel and Influence of PEGylation
Paclitaxel primarily exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. PEGylation can influence how the conjugate interacts with cells and may modulate downstream signaling. Pegylated liposomal paclitaxel, for instance, has been shown to induce apoptosis via the TNF-induced ERK/AKT signaling pathway.[5]
Conclusion
The structural analysis of paclitaxel-PEG conjugates is a critical component of their development as improved cancer therapeutics. A combination of NMR, mass spectrometry, and HPLC provides a comprehensive characterization of these complex molecules. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the field. Furthermore, understanding the experimental workflows and the impact of PEGylation on cellular signaling pathways is essential for the rational design of next-generation paclitaxel delivery systems.
References
- 1. Paclitaxel-Loaded, Pegylated Carboxylic Graphene Oxide with High Colloidal Stability, Sustained, pH-Responsive Release and Strong Anticancer Effects on Lung Cancer A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. pubs.acs.org [pubs.acs.org]
- 4. japsonline.com [japsonline.com]
- 5. Pegylated liposomal-paclitaxel induces ovarian cancer cell apoptosis via TNF-induced ERK/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the PEG4 Linker in Paclitaxel Conjugates: An In-depth Technical Guide
This technical guide offers a comprehensive examination of the function and significance of the tetraethylene glycol (PEG4) linker in the design and performance of paclitaxel (B517696) conjugates, particularly within the context of Antibody-Drug Conjugates (ADCs). For researchers, scientists, and professionals in drug development, this document details the physicochemical impact, quantitative performance metrics, and essential experimental protocols related to the use of PEG4 linkers with the potent, yet challenging, cytotoxic agent, paclitaxel.
Introduction: Overcoming the Challenges of Paclitaxel with Advanced Linker Technology
Paclitaxel is a highly effective mitotic inhibitor used in the treatment of numerous cancers. Its mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, its therapeutic potential is often hindered by its poor aqueous solubility, which necessitates the use of formulation vehicles like Cremophor EL that can cause hypersensitivity reactions. Furthermore, when incorporated into ADCs, the inherent hydrophobicity of paclitaxel can induce aggregation, leading to compromised stability, accelerated plasma clearance, and reduced efficacy.[1][2]
Linker technology is a cornerstone of modern ADC development, dictating the stability, pharmacokinetics (PK), and ultimate therapeutic index of the conjugate.[3][4] Polyethylene (B3416737) glycol (PEG) linkers have become a key strategy to counteract the challenges posed by hydrophobic payloads like paclitaxel.[1][5] This guide focuses specifically on the PEG4 linker, a discrete and short PEG chain, which offers a finely-tuned balance of properties essential for creating stable and effective paclitaxel conjugates.
Physicochemical and Pharmacological Impact of the PEG4 Linker
The incorporation of a PEG4 linker into a paclitaxel conjugate imparts several critical advantages that enhance its drug-like properties. These benefits stem from the fundamental physicochemical nature of the polyethylene glycol chain.
-
Enhanced Hydrophilicity and Stability : The primary role of the PEG linker is to increase the hydrophilicity of the ADC.[2] The repeating ethylene (B1197577) oxide units of the PEG4 chain are highly solvated, creating a hydration shell around the hydrophobic paclitaxel payload.[2] This increased water solubility is crucial for preventing the formation of both soluble and insoluble aggregates, which are a common stability issue for ADCs, especially those with high drug-to-antibody ratios (DARs).[1][2] By mitigating aggregation, the PEG4 linker ensures the ADC remains monomeric, stable, and active.[5]
-
Improved Pharmacokinetics : PEGylation is a well-established method for improving the pharmacokinetic profile of therapeutic molecules.[1] The inclusion of a PEG4 linker increases the overall size (hydrodynamic radius) of the conjugate, which can reduce the rate of renal clearance and prolong its circulation half-life.[1] This extended plasma residence time allows for greater accumulation of the paclitaxel conjugate within the tumor tissue, enhancing its therapeutic potential.[6] Studies have shown that increasing PEG chain length generally leads to longer plasma half-lives and lower clearance rates.[6][7] While longer PEG chains (e.g., PEG8, PEG12) can offer more significant PK enhancements, PEG4 provides a meaningful improvement without excessively shielding the payload, representing a critical optimization point.[6]
-
Steric Hindrance and Shielding : The flexible PEG4 chain acts as a steric shield.[2] This has two key benefits: it physically separates the hydrophobic paclitaxel molecules on adjacent ADCs, further preventing aggregation, and it can mask the payload from the immune system, potentially reducing the immunogenicity of the conjugate.[1][2]
-
Modulation of Off-Target Toxicity : By improving the ADC's stability and pharmacokinetic profile, PEG linkers help ensure that the cytotoxic payload remains attached to the antibody in circulation and is delivered more specifically to the target tumor cells. This can lead to a wider therapeutic window by reducing non-specific uptake and off-target toxicity.[1]
Quantitative Data on PEGylated Conjugates
Optimizing ADC design requires rigorous quantitative analysis. The following tables summarize key performance data for paclitaxel and conjugates featuring PEG linkers from various preclinical studies. It is important to note that direct comparisons can be influenced by the specific antibody, payload, conjugation chemistry, and experimental models used.
Table 1: In Vitro Cytotoxicity of Paclitaxel and Conjugates in Cancer Cell Lines
| Compound/Conjugate | Cell Line | IC50 Value | Citation(s) |
|---|---|---|---|
| Paclitaxel | MDA-MB-231 (Triple Negative Breast Cancer) | 0.3 µM - 5 µM | [8] |
| Paclitaxel | SK-BR-3 (HER2+ Breast Cancer) | ~4 µM | [8] |
| Paclitaxel | MCF-7 (Breast Cancer) | 3.5 µM | [8] |
| Paclitaxel | A2780CP (Ovarian Cancer) | N/A (Used for nanoparticle studies) | [9] |
| Paclitaxel-loaded PCL-TPGS NPs | MDA-MB-231 | 7.8-fold lower than Abraxane® | [10] |
| PGG-Paclitaxel Conjugate | A549 (Lung Cancer) | 8.2 µg/mL (48h) | [11] |
| PGG-Paclitaxel Conjugate | HeLa (Cervical Cancer) | 4.8 µg/mL (48h) | [11] |
Note: Data for specific Paclitaxel-PEG4-Antibody conjugates is limited in publicly available literature. The data presented reflects the baseline activity of paclitaxel and the potency of other polymer-paclitaxel conjugates, which generally show that while conjugation can sometimes slightly decrease in vitro potency, the in vivo benefits often outweigh this effect.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Linker Type | Key Finding(s) | Study Context | Citation(s) |
|---|---|---|---|
| Non-PEGylated vs. PEGylated | PEGylated ADCs had greater plasma and tumor exposures and lower plasma clearances. | MMAE payload, L540cy xenograft model | [6] |
| PEG2 / PEG4 | Showed similar, lower tumor exposures compared to longer PEG chains. Resulted in a 35-45% decrease in tumor weight. | MMAE payload, L540cy xenograft model | [6] |
| PEG8 / PEG12 / PEG24 | Showed similar, significantly higher tumor exposures and tumor-to-plasma ratios. Resulted in a 75-85% reduction in tumor weight. | MMAE payload, L540cy xenograft model | [6] |
| Increasing PEG Length | Generally leads to a longer plasma half-life and potentially improved in vivo efficacy, but can be accompanied by a decrease in in vitro cytotoxicity. | General review of multiple ADC studies | [1] |
| Pendant PEG12 (x2) | Showed slower clearance rates compared to a linear PEG24 linker. | Lysine-conjugated ADCs |[5][12] |
Key Experimental Protocols
Detailed and reproducible methodologies are critical for the development of paclitaxel conjugates. The following sections outline core experimental protocols.
This protocol describes a general approach for creating a paclitaxel derivative functionalized with a PEG4 linker containing a terminal amine group, making it ready for conjugation to an antibody. This derivative is commercially available from suppliers but can also be synthesized.[13][14]
-
Protection of Paclitaxel : Selectively protect the 2'-hydroxyl group of paclitaxel using a suitable protecting group like tert-Butyldimethylsilyl (TBDMS) chloride. This prevents side reactions at this position.
-
Linker Attachment : React the 2'-protected paclitaxel with a heterobifunctional PEG4 linker that has an activated group on one end (e.g., a tosylate or mesylate) and a protected amine (e.g., Boc-protected) on the other. The reaction is typically carried out in an appropriate solvent like dichloromethane (B109758) (DCM) with a base catalyst, targeting the C7 hydroxyl group of paclitaxel.
-
Deprotection of the Linker : Remove the amine-protecting group (e.g., using trifluoroacetic acid (TFA) for a Boc group) to expose the terminal primary amine.
-
Deprotection of Paclitaxel : Remove the protecting group from the 2'-hydroxyl position (e.g., using a fluoride (B91410) source like TBAF for TBDMS).
-
Purification : Purify the final 7-O-(Amino-PEG4)-paclitaxel product using column chromatography or preparative HPLC. Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.
This protocol outlines the conjugation of an amine-reactive paclitaxel-linker to the lysine (B10760008) residues of a monoclonal antibody (mAb).
-
Antibody Preparation : Prepare the mAb in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH ~7.4-8.0). Ensure the buffer is free of primary amines.
-
Linker-Drug Activation (if necessary) : If the linker does not have a self-reactive group, it may need to be activated. For an amine-terminated linker, it can be conjugated to the antibody's carboxyl groups (glutamic acid, aspartic acid) using EDC/NHS chemistry. More commonly, a linker with a terminal NHS ester is used to react with the antibody's lysine residues.
-
Conjugation Reaction : Add a measured molar excess of the activated Paclitaxel-PEG4-linker solution to the chilled antibody solution with gentle stirring. The reaction is typically run for 1-4 hours at 4°C or room temperature.[15] The molar ratio of linker-drug to mAb will determine the final average DAR.
-
Purification of the ADC : Remove unconjugated linker-drug and reaction byproducts. This is typically achieved by dialysis against a suitable buffer (e.g., PBS), tangential flow filtration (TFF), or size exclusion chromatography (SEC).[15]
-
Determination of Drug-to-Antibody Ratio (DAR) :
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates ADC species based on hydrophobicity. Species with different numbers of conjugated paclitaxel molecules will have different retention times, allowing for the determination of the distribution of DARs (e.g., DAR0, DAR2, DAR4, etc.).[2]
-
Mass Spectrometry (MS) : MALDI-TOF or LC-MS analysis of the intact or deglycosylated ADC can determine the average DAR by comparing the mass of the conjugate to the mass of the unconjugated antibody.[15]
-
-
Analysis of Aggregation :
-
Size Exclusion Chromatography (SEC) : SEC is the standard method to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation. The sample is run on an HPLC system with an SEC column, and the percentage of aggregate is calculated from the peak areas.[2]
-
-
In Vitro Cytotoxicity Assay :
-
Cell Culture : Plate target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in 96-well plates and allow them to adhere overnight.
-
Treatment : Treat the cells with a serial dilution of the paclitaxel-ADC, free paclitaxel, and a non-targeting control ADC for a set period (typically 72-96 hours).
-
Viability Measurement : Assess cell viability using a colorimetric assay such as MTS or MTT. The absorbance is read on a plate reader.
-
IC50 Calculation : Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).[16][17]
-
Visualizations: Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The PEG4 linker is a powerful tool in the development of next-generation paclitaxel conjugates. Its primary function is to impart hydrophilicity, which is critical for overcoming the solubility and aggregation challenges associated with the paclitaxel payload. This enhancement in physicochemical stability translates directly into an improved pharmacokinetic profile, characterized by a longer circulation half-life and greater potential for tumor accumulation. By carefully balancing these benefits, the PEG4 linker helps to widen the therapeutic window of paclitaxel ADCs, reducing off-target toxicities and maximizing on-target efficacy. As ADC technology continues to evolve, the strategic implementation of optimized, discrete PEG linkers like PEG4 will remain a cornerstone of designing safer and more effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]
- 10. Paclitaxel-loaded PCL-TPGS nanoparticles: in vitro and in vivo performance compared with Abraxane® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | BroadPharm [broadpharm.com]
- 15. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antiproliferative Activities of Conjugates of Paclitaxel and Camptothecin with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Antimicrotubule Activity of Paclitaxel and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Paclitaxel (B517696) (Taxol) stands as a cornerstone in cancer chemotherapy, renowned for its unique mechanism of action as a microtubule-stabilizing agent.[1][2][3] Unlike other microtubule-targeting drugs that induce depolymerization, such as vinca (B1221190) alkaloids, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and shielding them from disassembly.[1][3] This stabilization disrupts the delicate dynamic instability of microtubules, a process essential for the formation of the mitotic spindle during cell division.[1] The consequence is a halt in the cell cycle at the G2/M phase, which ultimately triggers apoptotic pathways and leads to cancer cell death.[1][4][5]
This guide provides an in-depth analysis of the structure-activity relationships of paclitaxel derivatives, detailed experimental protocols for their evaluation, and a summary of their quantitative biological activities.
Structure-Activity Relationship (SAR) of Paclitaxel
The potent antitumor activity of paclitaxel is intrinsically linked to its complex three-dimensional structure, which consists of a tetracyclic baccatin (B15129273) III core and an N-benzoyl-β-phenylisoserine side chain attached at the C-13 position.[1][6] Extensive SAR studies have revealed the critical roles of various functional groups in its interaction with tubulin.
-
C-13 Side Chain: This is the most critical component for paclitaxel's activity. The specific (2'R, 3'S) stereochemistry is paramount for tubulin binding.[1] The 2'-hydroxyl group is an absolute requirement for activity, forming a crucial hydrogen bond within the binding site.[7][8] Its removal leads to a more than 100-fold decrease in microtubule affinity.[7][8] The N-benzoyl group is also vital for this interaction.[1]
-
C-2 Position: Modifications to the C-2 benzoyl group can modulate activity. While para-substituted aroyl groups tend to decrease activity, analogs with meta-substituted groups have demonstrated enhanced potency compared to the parent molecule.[9]
-
C-4 Position: The acetyl group at C-4 is important for maintaining the molecule's bioactive conformation, and modifications at this position often result in reduced activity.[1]
-
C-7 Position: The hydroxyl group at C-7 is not essential for activity. Its removal to create 7-deoxy-paclitaxel results in a compound with comparable cytotoxicity.[1][9]
-
C-10 Position: The C-10 acetyl group is also not considered essential for the drug's primary function.[1]
Quantitative Data on Paclitaxel Derivatives
The biological potency of paclitaxel and its derivatives is assessed through various quantitative measures, including their binding affinity for microtubules, their ability to promote tubulin assembly, and their cytotoxicity against cancer cell lines.
Table 1: Microtubule Binding Affinity and Tubulin Assembly Efficacy
| Compound | Relative Binding Affinity (vs. Paclitaxel) | Tubulin Assembly Efficacy | Notes |
| Paclitaxel | 1.0 | High | Potent promoter of tubulin polymerization.[7][8][10] |
| 2'-deoxy-Paclitaxel | < 0.01 | Low | The 2'-OH group is critical for high-affinity binding.[7][8] |
| N-debenzoyl-2'-deoxy-Paclitaxel | Not Detected | Inactive | Demonstrates the combined importance of the N-benzoyl and 2'-OH groups.[7][8] |
| Baccatin III | ~0.003 | Very Low | The core alone has significantly reduced affinity, highlighting the side chain's role.[7][8] |
| Docetaxel | High | High | A clinically used analog with high potency.[10][11] |
| Cabazitaxel | High | High | Shows high intracellular affinity for microtubules.[11] |
Table 2: Cytotoxicity of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Assay Type |
| MCF-7 | Breast Cancer | 16.3 ± 9.0 nM | Microtubule Stabilization Assay |
| MDA-MB-231 | Breast Cancer | 234.3 ± 32.5 nM | Microtubule Stabilization Assay |
| A549 | Lung Cancer | 4 nM (Potency Value) | High-Content Tubulin Assay |
| HeLa | Cervical Cancer | 8.04 nM (IC50) | Cytotoxicity Assay |
| PC-3 | Prostate Cancer | ~10 nM | Cell Cycle Arrest |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug required for 50% inhibition of a biological process in vitro. EC50 (Effective Dose 50%) is the concentration that induces 50% of the maximal effect. Values can vary based on experimental conditions and cell lines.[1]
Signaling Pathways and Mechanism of Action
Paclitaxel's stabilization of microtubules leads to mitotic arrest, which in turn activates a cascade of signaling events culminating in apoptosis.[12] Key pathways implicated in paclitaxel-induced cell death include the PI3K/Akt and MAPK pathways.[13][14][15] Paclitaxel can suppress the pro-survival PI3K/Akt pathway while activating stress-related kinases like JNK, leading to the inhibition of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic factors.[13][16]
Caption: Paclitaxel signaling pathway leading to apoptosis.
Experimental Protocols
Accurate assessment of the antimicrotubule activity of paclitaxel derivatives relies on standardized in vitro and cell-based assays.
This assay directly measures a compound's ability to promote the assembly of purified tubulin into microtubules.[4] Polymerization is typically monitored by an increase in turbidity (light scattering) or fluorescence.[1][17]
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[4][18] Alternatively, a fluorescent reporter that preferentially binds to polymerized microtubules can be used.[1][17]
Methodology:
-
Preparation: Pre-warm a 96-well microplate to 37°C. Prepare a tubulin polymerization (TP) buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).[18][19]
-
Reaction Setup: Add TP buffer to each well. Add the test compound (e.g., paclitaxel derivative) at the desired concentration. Include paclitaxel as a positive control and a vehicle (e.g., DMSO) as a negative control.[19]
-
Initiation: Initiate the reaction by adding a solution of purified tubulin (e.g., 2-3 mg/mL final concentration) to each well.[17][18]
-
Measurement: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C. Record the absorbance at 340 nm or fluorescence emission at appropriate wavelengths every minute for 30-60 minutes.[18][19]
-
Analysis: Plot the change in absorbance/fluorescence over time. An increased rate and extent of polymerization compared to the control indicate microtubule-stabilizing activity.
Caption: Workflow for the in vitro tubulin polymerization assay.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following exposure to a compound.[1]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the paclitaxel derivative for a specified period (e.g., 48-72 hours).[14]
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution, typically at 570 nm, using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[20]
Principle: Paclitaxel treatment causes cells to arrest in the G2 or M phase of the cell cycle.[20] A fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells, which is proportional to their DNA content, is then measured by a flow cytometer. Cells in G2/M have twice the DNA content of cells in G0/G1.
Methodology:
-
Cell Treatment: Treat cells with the paclitaxel derivative for a specified time (e.g., 24 hours).[20]
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membranes. This step is typically done on ice or at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[20]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect fluorescence data from a sufficient number of cells (e.g., 10,000-20,000).[20]
-
Analysis: Use analysis software to generate a histogram of DNA content. Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.[20]
Caption: Experimental workflow for SAR studies of microtubule inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Taxol (paclitaxel): a novel anti-microtubule agent with remarkable anti-neoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxol: a novel investigational antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Antimicrotubule agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. In vitro tubulin polymerization assay [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
In Vitro Cytotoxicity of Novel Paclitaxel Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of novel paclitaxel (B517696) analogs. Paclitaxel, a potent anti-cancer agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] The development of novel analogs aims to enhance efficacy, overcome drug resistance, and reduce side effects associated with the parent compound.[3][4] This document summarizes key quantitative data, details common experimental protocols for assessing cytotoxicity, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Cytotoxicity Data of Novel Paclitaxel Analogs
The cytotoxic potential of novel paclitaxel analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50) value. These values represent the concentration of a compound required to inhibit cell viability or growth by 50%, respectively. The following tables summarize the in vitro cytotoxicity of various paclitaxel analogs against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Fluorinated and Non-Fluorinated 13-Keto Taxoid Derivatives [5][6]
| Compound | Cell Line | Cancer Type | GI50 (nM) |
| 23 | Various | N/A | ≤5 |
| 27 | Various | N/A | ≤5 |
| 29 | Various | N/A | ≤5 |
| 19a | Various | N/A | Significant Activity |
| 19b | Various | N/A | Significant Activity |
| 21a | Various | N/A | Significant Activity |
| 21b | Various | N/A | Significant Activity |
| 34 | Various | N/A | Significant Activity |
| 35 | Various | N/A | Significant Activity |
Note: Data sourced from studies where compounds were evaluated by the National Cancer Institute (NCI) 60 cell line screening program. "Significant Activity" indicates potent cytotoxic effects as described in the source, with specific GI50 values for some compounds being exceptionally low.
Table 2: Cytotoxicity of Boric Acid-Modified Paclitaxel Derivatives [7]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 4d | A549 | Lung Cancer | Data not specified |
| HCT-116 | Colon Cancer | Data not specified | |
| 4T1 | Breast Cancer | Data not specified | |
| LO2 | Normal Hepatocyte | Data not specified |
Note: Compound 4d was highlighted for its considerable selectivity towards tumor cells over normal cells and its suitability for liposomal formulation.
Table 3: Cytotoxicity of Second and Third-Generation Taxoids [3]
| Compound | Cell Line Type | Key Feature | Cytotoxicity Profile |
| 19 (SB-T-1214) | Paclitaxel-Resistant Ovarian Cancer | Overcomes β-tubulin mutation-mediated resistance | Excellent Activity |
| 14g (SB-T-121303) | Paclitaxel-Resistant Ovarian Cancer | Overcomes β-tubulin mutation-mediated resistance | Excellent Activity |
| 14i (SB-T-1213031) | Paclitaxel-Resistant Ovarian Cancer | Overcomes β-tubulin mutation-mediated resistance | Excellent Activity |
| 19 | Pancreatic Cancer (expressing 3-4 MDR genes) | Effective against multidrug-resistant cells | Excellent Activity |
| 14g | Pancreatic Cancer (expressing 3-4 MDR genes) | Effective against multidrug-resistant cells | Excellent Activity |
Note: "Third-generation taxoids" are characterized by their exceptional potency against multidrug-resistant cancer cell lines.
Experimental Protocols for In Vitro Cytotoxicity Assessment
The evaluation of the in vitro cytotoxicity of novel paclitaxel analogs involves a series of standardized experimental protocols. These protocols are designed to measure the impact of the compounds on cell viability, proliferation, and morphology.
Cell Culture and Maintenance
-
Cell Lines: A diverse panel of human cancer cell lines is typically used, representing various tumor types (e.g., breast, ovarian, lung, colon).[7][8][9] Commonly used cell lines include A549 (lung), HCT-116 (colon), MCF-7 (breast), and A2780 (ovarian).[7][10][11] Drug-resistant cell lines are also crucial for evaluating the efficacy of new analogs in overcoming resistance mechanisms.[3][12]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[13] The choice of culture medium (e.g., RPMI-1640, DMEM) is cell-line dependent and is typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]
Cytotoxicity Assays
Several assays are employed to quantify the cytotoxic effects of paclitaxel analogs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[10]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the paclitaxel analog. A vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel) are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[9][13]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value.[10]
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.
-
Cell Seeding and Treatment: This follows the same procedure as the MTT assay.
-
Cell Fixation: After compound incubation, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).
-
Staining: The fixed cells are washed and then stained with SRB solution.
-
Washing: Excess SRB is removed by washing with acetic acid.
-
Solubilization: The bound SRB is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm) to determine the protein content, which is proportional to the cell number.[13]
The clonogenic assay, or colony formation assay, assesses the ability of single cells to undergo unlimited division and form colonies. It is a measure of long-term cell survival.
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Treatment: Cells are treated with the paclitaxel analog for a specific duration (e.g., 24 hours).
-
Recovery: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for a period of 1-3 weeks to allow for colony formation.
-
Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and colonies containing a minimum number of cells (e.g., 50) are counted. The surviving fraction is calculated based on the number of colonies in treated versus control wells.[9]
Signaling Pathways and Experimental Workflows
The primary mechanism of action of paclitaxel and its analogs involves the disruption of microtubule dynamics.[1][14][15] However, downstream signaling events ultimately lead to cell death.
Core Mechanism of Action of Paclitaxel Analogs
Paclitaxel and its analogs bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[2][16] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[2][3][13]
Caption: Core mechanism of action of paclitaxel analogs.
General Workflow for In Vitro Cytotoxicity Screening
The process of screening novel paclitaxel analogs for their in vitro cytotoxic activity follows a logical progression from initial high-throughput screening to more detailed mechanistic studies.
References
- 1. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 2. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New Generation Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on taxane development: new analogs and new formulations | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological evaluation of new paclitaxel analogs and discovery of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of a new paclitaxel formulation, Pacliex, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]
- 11. scielo.br [scielo.br]
- 12. Update on taxane development: new analogs and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site is undergoing maintenance [innovations-report.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of the terminal primary amine on 7-O-(Amino-PEG4)-paclitaxel, a critical derivative of the potent anti-cancer agent paclitaxel (B517696). The introduction of a hydrophilic tetraethylene glycol (PEG4) spacer culminating in a primary amine at the 7-O position facilitates its conjugation to various biomolecules, enabling the development of targeted drug delivery systems such as antibody-drug conjugates (ADCs). This document outlines the fundamental principles of its reactivity, detailed experimental protocols for common conjugation reactions, and methods for the purification and characterization of the resulting conjugates.
Core Concepts: Reactivity of the Primary Amine
The terminal primary amine (-NH2) of this compound serves as a versatile nucleophilic handle for covalent modification. Its reactivity is primarily directed towards electrophilic functional groups, enabling the formation of stable covalent bonds. The most common reaction partners for the primary amine are activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, and carbonyl compounds like aldehydes and ketones.[1][2][3][4][5][6] The hydrophilic PEG4 linker enhances the aqueous solubility of the paclitaxel moiety, making it more amenable to bioconjugation reactions in aqueous or mixed aqueous-organic solvent systems.[5]
The efficiency of these conjugation reactions is highly dependent on several factors, including pH, temperature, stoichiometry of reactants, and the solvent system employed. Careful control of these parameters is crucial for achieving high reaction yields and minimizing side reactions.
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Amine-Reactive Conjugations
| Parameter | NHS Ester Coupling | Carbodiimide Coupling (e.g., EDC, DCC) | Reductive Amination (with Aldehydes/Ketones) |
| pH Range | 7.2 - 8.5 | 4.5 - 6.0 (activation), 7.2 - 8.0 (coupling) | 6.0 - 7.5 |
| Temperature | 4°C to Room Temperature | Room Temperature | Room Temperature |
| Molar Ratio (Amine:Reagent) | 1:1 to 1:5 (molar excess of NHS ester) | 1:1.2:1.2 (Amine:EDC:NHS) | 1:10 to 1:50 (molar excess of carbonyl) |
| Reaction Time | 30 minutes to 4 hours | 2 to 24 hours | 2 to 12 hours |
| Common Buffers | Phosphate-buffered saline (PBS), Borate buffer | MES buffer (activation), PBS (coupling) | PBS, Acetate buffer |
| Quenching Agent | Tris, Glycine, or Hydroxylamine | Not applicable | Sodium cyanoborohydride, Sodium triacetoxyborohydride |
Table 2: Characterization of Paclitaxel Conjugates
| Analytical Technique | Information Provided |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment, quantification of unreacted starting materials and final conjugate. |
| Size-Exclusion Chromatography (SEC-HPLC) | Analysis of aggregation and determination of drug-to-antibody ratio (DAR) for ADCs.[] |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Confirmation of conjugate identity by molecular weight determination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the conjugate. |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to proteins (e.g., antibodies) or other molecules. These should be considered as starting points and may require optimization.
Conjugation to a Protein via an NHS Ester Linker
This protocol describes the conjugation of this compound to a protein containing a pre-activated NHS ester.
Materials:
-
This compound
-
NHS ester-activated protein
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Reaction Setup: In a reaction vessel, dissolve the NHS ester-activated protein in the amine-free buffer.
-
Conjugation Reaction: Slowly add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate to remove unreacted this compound, quenched NHS esters, and other small molecules using dialysis or size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate using RP-HPLC, SEC-HPLC, and mass spectrometry to determine purity, aggregation, and drug-to-antibody ratio.
Conjugation to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry
This two-step protocol describes the activation of a carboxylic acid-containing molecule with EDC and NHS, followed by conjugation to this compound.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., silica (B1680970) gel chromatography, preparative HPLC)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the activation buffer. Add a 1.2 to 2.0 molar excess of EDC and NHS.[8] Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the activated carboxylic acid solution to the this compound solution. Adjust the pH of the reaction mixture to 7.2-7.5 with the coupling buffer if necessary.
-
Incubation: Stir the reaction mixture for 2-24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.[9]
-
Purification: Purify the resulting conjugate using an appropriate method such as silica gel chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate using NMR, mass spectrometry, and HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathway and a typical experimental workflow for the conjugation of this compound.
Caption: Reaction of this compound with an NHS Ester.
Caption: Experimental Workflow for Protein Conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation of paclitaxel largely improves its safety and anti-tumor efficacy following pulmonary delivery in a mouse model of lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of the paclitaxel/MPEG-PLA block copolymer conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-O-(Amino-PEG4)-paclitaxel Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. This approach allows for the selective delivery of highly potent drugs to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity. Paclitaxel (B517696), a potent anti-mitotic agent, is a widely used chemotherapeutic. However, its poor aqueous solubility and lack of tumor specificity can lead to significant side effects.[1][2]
To overcome these limitations, paclitaxel can be conjugated to a tumor-targeting antibody via a linker. The use of a polyethylene (B3416737) glycol (PEG) linker, such as in 7-O-(Amino-PEG4)-paclitaxel, is particularly advantageous as it can improve the solubility and pharmacokinetic properties of the resulting ADC.[1][3] The terminal primary amine on the PEG4 linker of this paclitaxel derivative provides a reactive handle for straightforward conjugation to antibodies.[4][5][6] This document provides a detailed protocol for the conjugation of this compound to an antibody, along with methods for purification and characterization of the resulting ADC.
Mechanism of Action of Paclitaxel
Paclitaxel exerts its cytotoxic effect by interfering with the normal function of microtubules. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]
Caption: Mechanism of action of Paclitaxel leading to apoptosis.
Experimental Protocols
This section details the materials and methods for the conjugation of this compound to an antibody, followed by purification and characterization of the ADC.
Materials
-
Antibody: Purified monoclonal antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL. The antibody should be free of carrier proteins like BSA.
-
Crosslinker: Amine-reactive crosslinker such as a homobifunctional NHS ester (e.g., BS3) or a heterobifunctional crosslinker (e.g., SMCC) if a different conjugation strategy is desired. For this protocol, we will focus on a direct conjugation approach where the antibody's carboxyl groups are activated.
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Buffers:
-
Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification Buffers (for HIC):
-
Buffer A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B: 25 mM Sodium Phosphate, pH 7.0.
-
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Purification Columns and Media:
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., Phenyl Sepharose).
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200).
-
-
Analytical Equipment:
-
UV-Vis Spectrophotometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
HPLC system with a HIC column.
-
Experimental Workflow
Caption: Workflow for antibody-drug conjugate (ADC) preparation.
Step-by-Step Protocol
1. Antibody Preparation
-
If the antibody is in a buffer containing amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
Determine the precise concentration of the antibody by measuring the absorbance at 280 nm (A280).
2. Preparation of this compound
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM.
-
This solution should be prepared fresh before use.
3. Antibody-Drug Conjugation
This protocol describes the conjugation of the amine group on the paclitaxel linker to carboxyl groups (aspartic and glutamic acid residues) on the antibody via EDC/NHS chemistry.
-
Antibody Activation:
-
To the antibody solution, add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately after activation, add the desired molar excess of the this compound DMSO stock solution to the activated antibody. A typical starting point is a 5- to 20-fold molar excess of the drug-linker over the antibody.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
4. Purification of the Antibody-Drug Conjugate
Purification is crucial to remove unconjugated drug-linker, residual reagents, and to isolate the ADC with the desired drug-to-antibody ratio (DAR).[8][9]
-
Removal of Unconjugated Drug:
-
Perform a buffer exchange using a desalting column or tangential flow filtration (TFF) to remove the bulk of the unconjugated drug-linker and reaction reagents.[9]
-
-
Fractionation by Hydrophobic Interaction Chromatography (HIC):
-
HIC is a common method to separate ADCs based on their DAR, as the addition of the hydrophobic paclitaxel molecule increases the overall hydrophobicity of the antibody.[10][11][12]
-
Equilibrate the HIC column with Buffer A.
-
Load the crude ADC onto the column.
-
Elute the bound ADC using a linear gradient from Buffer A to Buffer B. Species with higher DARs will be more hydrophobic and will elute later.
-
Collect fractions and analyze them by UV-Vis spectroscopy and SDS-PAGE.
-
5. Characterization of the Antibody-Drug Conjugate
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength where the drug absorbs (paclitaxel has an absorbance maximum around 227 nm). The ratio of the absorbances can be used to calculate the DAR, provided the extinction coefficients of the antibody and the drug are known.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more accurate method to determine the DAR and the distribution of different drug-loaded species.[3] The ADC sample is typically deglycosylated and may be reduced to separate the light and heavy chains before analysis. The mass difference between the unconjugated antibody and the ADC allows for the precise determination of the number of conjugated drug molecules.
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can form during the conjugation process.[13]
-
-
In Vitro Potency:
-
The cytotoxic activity of the ADC should be evaluated in vitro using a relevant cancer cell line that expresses the target antigen. A cell viability assay (e.g., MTT or CellTiter-Glo) can be used to determine the IC50 (half-maximal inhibitory concentration) of the ADC compared to the unconjugated antibody and free paclitaxel.
-
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected from the synthesis and characterization of paclitaxel-based ADCs. Note that these values are illustrative and will vary depending on the specific antibody, linker, and conjugation conditions used.
| Parameter | Typical Value/Range | Method of Determination | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | LC-MS, HIC, UV-Vis Spectroscopy | [3] |
| Conjugation Efficiency | 30 - 60% | HIC, LC-MS | N/A |
| Purity (Monomer Content) | > 95% | Size Exclusion Chromatography (SEC) | [13] |
| In Vitro Potency (IC50) | 1 - 100 nM | Cell-Based Cytotoxicity Assay | [1][14] |
| Recovery after Purification | 50 - 80% | UV-Vis Spectroscopy | N/A |
Conclusion
The protocol described provides a comprehensive framework for the successful conjugation of this compound to a monoclonal antibody. The use of a PEGylated linker is a key strategy to overcome the solubility challenges associated with paclitaxel and to potentially improve the pharmacokinetic profile of the resulting ADC.[1][3] Careful purification and thorough characterization, particularly the determination of the drug-to-antibody ratio, are critical steps to ensure the quality, consistency, and efficacy of the final antibody-drug conjugate. The resulting paclitaxel-based ADCs hold promise for targeted cancer therapy, offering the potential for enhanced anti-tumor activity and an improved safety profile compared to traditional chemotherapy.[1]
References
- 1. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. technosaurus.co.jp [technosaurus.co.jp]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for NHS Ester-Mediated Paclitaxel-Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the potent anti-cancer drug paclitaxel (B517696) to a monoclonal antibody via N-hydroxysuccinimide (NHS) ester chemistry. This document is intended to guide researchers through the process of creating antibody-drug conjugates (ADCs), from the initial activation of the paclitaxel-linker construct to the final characterization of the purified ADC.
Introduction to Paclitaxel-Antibody Drug Conjugates
Antibody-drug conjugates are a transformative class of biotherapeutics that combine the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent.[1] This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic drug by minimizing systemic exposure and associated toxicities while maximizing its concentration at the tumor site.
Paclitaxel, a member of the taxane (B156437) family of chemotherapeutic agents, is a potent mitotic inhibitor that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[2][3] Its broad anti-tumor activity has made it a cornerstone in the treatment of various cancers, including breast, ovarian, and lung cancer.[4][5] However, its clinical use can be limited by toxicities and poor solubility. Conjugating paclitaxel to a tumor-targeting antibody offers a promising strategy to overcome these limitations.[6][7]
NHS Ester Chemistry for Bioconjugation
N-hydroxysuccinimide (NHS) esters are widely utilized for the conjugation of molecules to proteins due to their high reactivity and specificity towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of the antibody.[][9] The reaction proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond under mild, near-physiological pH conditions (typically pH 7.2-8.5).[] This chemistry is well-suited for antibody conjugation as it is highly efficient and the resulting amide linkage is stable under physiological conditions.[]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the synthesis and in vitro efficacy of paclitaxel-antibody drug conjugates.
| Parameter | Value | Cell Line(s) | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 12 | - | [10] |
| Conjugation Efficiency | Varies with molar ratio of reactants | - | [10] |
| IC50 of Paclitaxel (Free Drug) | 19 nM - 4 µM | BT-474, SKBR3, MCF-7, MDA-MB-231 | [5] |
| IC50 of Paclitaxel-CPT Conjugate | 3.1 nM - 19.4 nM | PC-3 | [11] |
| IC50 of Paclitaxel Analogues | Varies | SK-BR-3, MDA-MB-231, T-47D | [12][13] |
Experimental Protocols
Protocol 1: Synthesis of Paclitaxel-Linker-NHS Ester
This protocol describes the synthesis of a paclitaxel derivative containing a linker with a terminal NHS ester, making it reactive towards primary amines on the antibody. A common approach involves using a succinate (B1194679) linker.
Materials:
-
Paclitaxel
-
Succinic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Paclitaxel-2'-succinate: a. Dissolve paclitaxel in anhydrous DCM. b. Add succinic anhydride and a catalytic amount of a base like TEA or DIEA. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, wash the reaction mixture with a mild acid (e.g., 0.1 M HCl) and then with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain paclitaxel-2'-succinate.
-
Activation to Paclitaxel-2'-succinate-NHS ester: a. Dissolve the purified paclitaxel-2'-succinate in anhydrous DMF. b. Add NHS and a coupling agent such as DCC or EDC. c. Stir the reaction mixture at room temperature overnight in an inert atmosphere (e.g., under nitrogen or argon). d. Monitor the reaction by TLC. e. Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used. f. The resulting solution containing the paclitaxel-linker-NHS ester can be used directly in the conjugation reaction or purified further if necessary.
Protocol 2: Antibody-Paclitaxel Conjugation
This protocol details the conjugation of the activated paclitaxel-linker-NHS ester to the antibody.
Materials:
-
Monoclonal antibody (in a suitable buffer, e.g., PBS, pH 7.4)
-
Paclitaxel-linker-NHS ester solution (from Protocol 1)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification columns (e.g., size-exclusion chromatography, protein A chromatography)
Procedure:
-
Antibody Preparation: a. If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified first. This can be achieved by dialysis against the conjugation buffer or by using an antibody purification kit. b. Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.
-
Conjugation Reaction: a. Dissolve the paclitaxel-linker-NHS ester in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution. b. Add the desired molar excess of the paclitaxel-linker-NHS ester solution to the antibody solution while gently stirring. The molar ratio will influence the final drug-to-antibody ratio (DAR) and should be optimized.[10] c. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
Protocol 3: Purification of the Paclitaxel-Antibody Drug Conjugate
Purification is a critical step to remove unconjugated paclitaxel-linker, residual reagents, and to isolate the ADC with the desired DAR profile.
Methods:
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from smaller, unconjugated drug-linker molecules.
-
Protein A Affinity Chromatography: This method can be used to purify the antibody conjugate, as the binding to Protein A is generally not affected by the conjugation.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs, as the hydrophobicity of the conjugate increases with the number of attached paclitaxel molecules.[14][15][16]
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecule impurities.
General SEC Protocol:
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with a desired formulation buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the ADC with the formulation buffer. The ADC will elute in the void volume, while smaller molecules will be retained.
-
Collect the fractions containing the purified ADC, which can be monitored by UV absorbance at 280 nm.
Protocol 4: Characterization of the Paclitaxel-Antibody Drug Conjugate
The purified ADC must be thoroughly characterized to determine its critical quality attributes.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength where the paclitaxel-linker absorbs, if it has a distinct chromophore.
-
Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate ADCs based on their DAR. The relative peak areas of the different species can be used to calculate the average DAR.[14][15][16]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains), allowing for a precise calculation of the DAR.[1][2][17]
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates and fragments in the final ADC product.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the covalent attachment of the drug.
3. In Vitro Cytotoxicity Assay (MTT Assay):
This assay measures the metabolic activity of cells and is a common method to determine the cytotoxic potential of the ADC.
Materials:
-
Target cancer cell line (e.g., HER2-positive breast cancer cell line like SK-BR-3)
-
Complete cell culture medium
-
Paclitaxel-ADC, unconjugated antibody, and free paclitaxel (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the paclitaxel-ADC, unconjugated antibody, and free paclitaxel. Remove the old media from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of a paclitaxel-antibody drug conjugate.
Caption: Signaling pathway of a paclitaxel-antibody drug conjugate leading to cancer cell apoptosis.[18][19][20]
References
- 1. adcreview.com [adcreview.com]
- 2. Structural Characterization of Anticancer Drug Paclitaxel and Its Metabolites Using Ion Mobility Mass Spectrometry and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tubintrain.eu [tubintrain.eu]
- 4. HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scholarly Article or Book Chapter | Antitumor agents. 256. Conjugation of paclitaxel with other antitumor agents: Evaluation of novel conjugates as cytotoxic agents | ID: vx021n224 | Carolina Digital Repository [cdr.lib.unc.edu]
- 12. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 13. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microtubule inhibitor-based antibody–drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of Antibody-Drug Conjugates (ADCs) with 7-O-(Amino-PEG4)-paclitaxel
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies, often described as "biological missiles".[1] They synergize the high specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic agents, enabling precise delivery of chemotherapy to tumor cells while minimizing systemic toxicity.[2]
This document provides detailed application notes and protocols for the development of ADCs using 7-O-(Amino-PEG4)-paclitaxel, a pre-formed drug-linker conjugate.
The Payload: Paclitaxel (B517696)
Paclitaxel is a highly effective antineoplastic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[3] Its mechanism of action involves binding to the β-subunit of tubulin, which promotes the assembly of microtubules and stabilizes them by preventing depolymerization.[3][4][5] This hyper-stabilization disrupts the normal dynamic reorganization of the microtubule network essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3][4][5]
The Drug-Linker: this compound
This compound is an ADC payload that incorporates the cytotoxic drug paclitaxel with a linker ready for conjugation.[6][7][8] This reagent is designed to streamline the ADC development process. Its key components are:
-
Paclitaxel Moiety: The potent antimicrotubule cytotoxic agent.[6][9][10]
-
PEG4 Spacer: A short, hydrophilic polyethylene (B3416737) glycol (PEG) linker. The inclusion of a PEGylated linker is crucial, especially for highly hydrophobic payloads like paclitaxel, as it improves the solubility and stability of the final ADC.[6][9][10][11][12]
-
Terminal Amino Group: A reactive primary amine (-NH2) that serves as a handle for conjugation to the antibody.[6][7] This group can be readily coupled to the carboxyl groups of aspartic or glutamic acid residues on the antibody (after activation) or, more commonly, to the ε-amino groups of lysine (B10760008) residues using an appropriate bifunctional crosslinker (e.g., an NHS-ester).[6][7][9][10]
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C58H72N2O19 | [9][10] |
| Molecular Weight | 1101.2 Da | [9][10] |
| Purity | ≥98% | [9][10] |
| Appearance | Solid | [9][10] |
| Storage Conditions | -20°C, avoid freeze/thaw cycles | [7][9][10] |
| Solubility | Soluble in aqueous media due to hydrophilic PEG spacer | [6][9][10] |
Protocol 1: ADC Conjugation via Lysine Residues
This protocol describes a common method for conjugating this compound to a monoclonal antibody using a bifunctional NHS-ester crosslinker, such as NHS-PEGn-Maleimide, followed by reduction of antibody disulfides and reaction with the maleimide. A more direct, though less common, approach involves activating antibody carboxyl groups to react with the drug-linker's amine. The following is a representative workflow for lysine conjugation.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Bifunctional crosslinker (e.g., SMCC or other NHS-ester containing linker)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer (e.g., PBS, pH 8.0) to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (like Tris) which would compete in the reaction.[13]
-
-
Crosslinker Activation of Antibody:
-
Dissolve the NHS-ester crosslinker in anhydrous DMSO to a concentration of 10-20 mM immediately before use.
-
Add a 5- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Purify the activated antibody from excess, unreacted crosslinker using a desalting column or SEC equilibrated with PBS, pH 7.2.
-
-
Conjugation Reaction:
-
Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Add the dissolved drug-linker to the activated antibody solution. A molar ratio of drug-linker to antibody typically ranges from 5:1 to 10:1.
-
Incubate for 4-16 hours at 4°C or room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 50 mM to quench any unreacted NHS-ester groups on the crosslinker. Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or TFF.
-
The final ADC should be buffer exchanged into a suitable formulation buffer (e.g., PBS or histidine-based buffer) for storage at 4°C (short-term) or -80°C (long-term).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[14][] It directly influences the ADC's potency, stability, and pharmacokinetic profile.[14][16] This protocol outlines a common method using UV-Vis spectrophotometry.
Principle: The Beer-Lambert law is used to determine the concentrations of the antibody and the conjugated drug in the purified ADC sample by measuring absorbance at two different wavelengths.[] This requires knowing the extinction coefficients (ε) for both the antibody and the drug at these wavelengths.
Materials:
-
Purified ADC sample
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Formulation buffer (used as blank)
Procedure:
-
Determine Extinction Coefficients:
-
Obtain the molar extinction coefficients for the antibody (at 280 nm) and the paclitaxel drug-linker (at a wavelength where it absorbs but the antibody does not, e.g., 227 nm, or at 280 nm if it has significant absorbance there). These can be determined experimentally or found in literature. Let's denote them as:
-
ε_Ab,280nm
-
ε_Drug,280nm
-
ε_Ab,227nm (often negligible or a small value)
-
ε_Drug,227nm
-
-
-
Measure ADC Absorbance:
-
Blank the spectrophotometer with the formulation buffer.
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280) and 227 nm (A_227).
-
-
Calculate Concentrations and DAR:
-
A correction factor (CF) is calculated to account for the drug's absorbance at 280 nm: CF = ε_Drug,280nm / ε_Drug,227nm.
-
The corrected absorbance for the antibody at 280 nm is: A_Ab,corrected = A_280 - (A_227 * CF).
-
The concentration of the antibody is calculated: [Ab] = A_Ab,corrected / ε_Ab,280nm.
-
The concentration of the drug is calculated: [Drug] = A_227 / ε_Drug,227nm.
-
The average DAR is the ratio of the molar concentrations: DAR = [Drug] / [Ab].
-
Note: While straightforward, this method has limitations. More accurate and detailed characterization of DAR distribution (i.e., percentage of antibodies with 0, 1, 2, ... drugs) is achieved using Hydrophobic Interaction Chromatography (HIC) or LC-MS.[][16]
References
- 1. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index [ouci.dntb.gov.ua]
- 2. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for In Vivo Efficacy Models of 7-O-(Amino-PEG4)-paclitaxel Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising therapeutic modality, combining the specificity of monoclonal antibodies with the potent cytotoxic effects of small-molecule drugs. Paclitaxel (B517696), a well-established anti-mitotic agent, is a compelling payload for ADC development due to its potent anti-tumor activity across a range of malignancies. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) linker, such as the 7-O-(Amino-PEG4) linker, can enhance the pharmacokinetic properties and therapeutic index of the resulting ADC.
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of 7-O-(Amino-PEG4)-paclitaxel ADCs. The following sections detail the establishment of relevant xenograft models, ADC administration, and methods for assessing anti-tumor efficacy and toxicity.
Recommended In Vivo Models
The selection of an appropriate in vivo model is critical for evaluating the efficacy of a this compound ADC. Given paclitaxel's known clinical activity, several human cancer cell line-derived xenograft (CDX) models are suitable. The choice of model should be guided by the target of the ADC's monoclonal antibody component.
Table 1: Recommended Human Cancer Xenograft Models
| Cancer Type | Cell Line | Rationale |
| Breast Cancer | MDA-MB-231 | Triple-negative breast cancer model, widely used for chemotherapy studies. |
| MCF-7 | Estrogen receptor-positive breast cancer model. | |
| Ovarian Cancer | SKOV-3 | Human ovarian adenocarcinoma, a common model for ovarian cancer research. |
| OVCAR-3 | Human ovarian adenocarcinoma, another well-established model. | |
| Pancreatic Cancer | BxPC-3 | Human pancreatic adenocarcinoma, relevant for a cancer with high unmet need. |
| Colon Cancer | COLO205 | Human colorectal adenocarcinoma model. |
| Lung Cancer | A549, NCI-H460 | Non-small cell lung cancer models, a key indication for paclitaxel. |
| Cervical Cancer | HeLa | Human cervical adenocarcinoma model. |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Models
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231, SKOV-3)
-
Female athymic nude mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
1 mL syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes
Procedure:
-
Culture the selected cancer cell line under standard conditions (37°C, 5% CO2).
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL).
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Palpable tumors are typically expected within 1-3 weeks.
Protocol 2: Administration of this compound ADC
This protocol outlines the intravenous administration of the ADC.
Materials:
-
This compound ADC
-
Sterile vehicle (e.g., PBS, 0.9% saline)
-
Insulin syringes with 29-gauge needles
-
Mouse restrainer
Procedure:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Reconstitute the ADC in the sterile vehicle to the desired concentration. The dosing will need to be optimized, but a starting point could be in the range of 1-10 mg/kg.
-
Warm the tail of the mouse under a heat lamp to dilate the lateral tail vein.
-
Place the mouse in a restrainer.
-
Administer the ADC solution via intravenous (IV) injection into the lateral tail vein. The injection volume should be approximately 100 µL.
-
Administer the vehicle to the control group using the same procedure.
-
Repeat the administration at the desired frequency (e.g., once or twice weekly).
Protocol 3: Monitoring of Anti-Tumor Efficacy and Toxicity
This protocol details the procedures for assessing the therapeutic effect of the ADC and monitoring for adverse effects.
Materials:
-
Digital calipers
-
Analytical balance
Procedure:
-
Tumor Volume Measurement:
-
Measure the length (L) and width (W) of the tumors using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.[1]
-
Continue measurements until the tumors in the control group reach the predetermined endpoint size.
-
-
Body Weight Measurement:
-
Weigh each mouse 2-3 times per week to monitor for signs of toxicity. Significant body weight loss (>15-20%) may necessitate euthanasia.
-
-
Clinical Observations:
-
Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
-
Survival Analysis:
-
Monitor the mice for survival. The endpoint for survival studies is typically when the tumor reaches a certain size or when the animal shows signs of significant morbidity.
-
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized for clear comparison.
Table 2: Example of In Vivo Efficacy Data for a Paclitaxel ADC in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| BxPC-3 (Pancreatic) | hRS7-VK-PTX | 10 | QW x 3 | 99.5 | [2] |
| COLO205 (Colon) | hRS7-VK-PTX | 10 | QW x 3 | >90 | [2] |
| HCC1806 (Breast) | hRS7-VK-PTX | 30 | QW x 3 | ~70 | [2] |
| HeLa (Cervical) | PTX-NPs | 5 | Single Dose | ~73 (Day 22) | [3] |
| A549 (Lung) | Paclitaxel | 24 | QD x 5 | Significant Inhibition | [4] |
| NCI-H460 (Lung) | Paclitaxel | 24 | QD x 5 | Significant Inhibition | [4] |
Table 3: Example of Survival Data Presentation
| Xenograft Model | Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) |
| HeLa (Cervical) | Vehicle Control | - | 25 | - |
| PTX-NPs + RT | 5 | 40 | 60 |
Visualizations
Signaling Pathway of Paclitaxel-Induced Apoptosis
Paclitaxel stabilizes microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle. This prolonged arrest triggers a cascade of signaling events culminating in apoptosis. Key pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the modulation of the PI3K/Akt and MAPK signaling pathways.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates the typical workflow for conducting in vivo efficacy studies of a this compound ADC.
References
- 1. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 7-O-(Amino-PEG4)-paclitaxel in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-(Amino-PEG4)-paclitaxel is a derivative of paclitaxel (B517696), a potent anti-cancer agent that functions by stabilizing microtubules, leading to the blockage of mitosis and induction of apoptosis in cancer cells.[1] The addition of a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group (Amino-PEG4) is intended to improve the aqueous solubility and pharmacokinetic properties of the parent drug.[2][3] This modification also provides a reactive handle for conjugation to targeting moieties or for the development of antibody-drug conjugates (ADCs).[3][4]
Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. These application notes provide detailed protocols for the quantification of this compound, primarily based on well-established methods for paclitaxel and its metabolites, which can be adapted for this specific derivative. The primary recommended technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][5][6]
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of paclitaxel and its metabolites in biological samples. These values can serve as a benchmark for the validation of a newly developed or adapted method for this compound.
Table 1: LC-MS/MS Method Performance for Paclitaxel Quantification
| Parameter | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Deviation) | Extraction Recovery (%) | Reference |
| Paclitaxel | Mouse Plasma & Tumor | 0.5 - 1000.0 | 0.5 | < 15 | < 15 | ± 15 | 92.5 ± 4.5 | [1] |
| Human Plasma | 5 - 5000 | 5 | < 11.1 | < 11.1 | ± 14.4 | Not Reported | [7] | |
| Human Plasma | 10 - 2500 | 10 | < 5.0 | < 10.4 | < 6.1 | Not Reported | [6] | |
| Human Plasma | 10 - 10,000 | 10 | < 11.3 | < 11.3 | 94.3 - 110.4 | 59.3 - 91.3 | [8] | |
| 6α-OHP | Mouse Plasma & Tumor | 0.25 - 500.0 | 0.25 | < 15 | < 15 | ± 15 | 95.2 ± 5.5 | [1] |
| Human Plasma | 0.87 - 870 | 0.87 | < 11.1 | < 11.1 | ± 14.4 | Not Reported | [7] | |
| p-3'-OHP | Mouse Plasma & Tumor | 0.25 - 500.0 | 0.25 | < 15 | < 15 | ± 15 | 89.6 ± 5.2 | [1] |
| Human Plasma | 0.87 - 435 | 0.87 | < 11.1 | < 11.1 | ± 14.4 | Not Reported | [7] |
6α-OHP: 6α-hydroxypaclitaxel; p-3'-OHP: p-3'-hydroxypaclitaxel
Table 2: HPLC Method Performance for Paclitaxel Quantification
| Parameter | Biological Matrix | Linearity Range (µg/mL) | LOQ (µg/mL) | Precision (%CV) | Accuracy (%) | Recovery (%) | Reference |
| Paclitaxel | Mouse Plasma | 0.25 - 10 | 0.25 | 8.23 | 105 | 87.4 ± 3.6 | [9] |
| Mouse Tissue | 0.3 - 20 | 0.3 | 4.98 - 12.3 | 91.9 - 105 | 62.1 - 75.5 | [9] |
Experimental Protocols
The following protocols are detailed methodologies for the quantification of paclitaxel in biological samples. These can be adapted for this compound, with necessary adjustments for mass spectrometry parameters and chromatographic conditions.
Protocol 1: Quantification of this compound in Plasma and Tissue Homogenate by LC-MS/MS
This protocol is adapted from a validated method for paclitaxel and its metabolites.[1][5]
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., Docetaxel or a stable isotope-labeled analog of the analyte
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid and ammonium (B1175870) acetate (B1210297)
-
Blank biological matrix (plasma, tissue homogenate) from the same species to be studied
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or CN)
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare primary stock solutions of this compound and the IS in methanol (e.g., 1 mg/mL).
-
Prepare working solutions by serially diluting the stock solutions in methanol.
-
Spike blank plasma or tissue homogenate with working solutions to prepare calibration standards and QC samples at various concentrations.
3. Sample Preparation (Solid-Phase Extraction):
-
To 50 µL of plasma or tissue homogenate, add 50 µL of the IS working solution.
-
Briefly vortex the samples.
-
Pre-condition and equilibrate the SPE cartridge with methanol followed by 10 mM ammonium acetate solution.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 10 mM ammonium acetate solution and then with a methanol/ammonium acetate solution mixture (e.g., 20:80 v/v).
-
Elute the analyte and IS with acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1][5]
4. LC-MS/MS Conditions (Proposed and subject to optimization):
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MS/MS Transitions (Theoretical):
-
This compound: The precursor ion ([M+H]+) would be m/z 1102.2. The product ion would need to be determined by direct infusion of the reference standard. A likely product ion would correspond to the paclitaxel core after fragmentation of the PEG linker, such as m/z 286.2.[10]
-
Internal Standard (Docetaxel): m/z 808.5 → 527.0.[10]
-
5. Method Validation:
-
Validate the method according to FDA or ICH guidelines for bioanalytical method validation.[1][11] This includes assessing selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[1][5]
Protocol 2: Quantification of this compound in Plasma by HPLC-UV
This protocol is a less sensitive but more accessible alternative to LC-MS/MS, adapted from established HPLC methods for paclitaxel.[9][12]
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., Diazepam
-
HPLC-grade acetonitrile and water
-
Sodium acetate buffer
-
Diethyl ether (for extraction)
2. Standard and QC Sample Preparation:
-
Similar to the LC-MS/MS protocol, prepare stock and working solutions.
-
Spike blank plasma with working solutions to create calibration standards and QC samples.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma, add 25 µL of the IS working solution and 50 µL of sodium acetate buffer (pH 5).
-
Add 6 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 5000 rpm for 10 minutes.[9]
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
4. HPLC-UV Conditions (Proposed and subject to optimization):
-
HPLC System: An HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 4 µm).[12]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer with 0.1% formic acid (e.g., 60:40 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 227 nm (based on paclitaxel's absorbance).[9][13]
-
Injection Volume: 20 µL.
5. Method Validation:
-
Perform method validation as described in Protocol 1, adhering to relevant guidelines.
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of paclitaxel and its metabolites, 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel, in human plasma using column-switching liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrr.com [ijcrr.com]
- 13. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for Creating Paclitaxel-Based PROTACs with Amino-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by hijacking the body's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1]
Paclitaxel (B517696), a potent anti-cancer agent, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[2] Developing paclitaxel-based PROTACs offers a novel strategy to not only leverage the microtubule-binding properties of paclitaxel but also to induce the degradation of specific cancer-relevant proteins, potentially overcoming resistance mechanisms. A promising target for a paclitaxel-based PROTAC is B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein that paclitaxel has been shown to directly bind.[3][4] Targeting Bcl-2 for degradation could enhance the pro-apoptotic effects of paclitaxel and offer a synergistic anti-cancer activity.
This document provides detailed application notes and protocols for the synthesis and evaluation of paclitaxel-based PROTACs utilizing an amino-polyethylene glycol (PEG) linker to target Bcl-2 for degradation.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves inducing the proximity of a target protein and an E3 ubiquitin ligase, facilitated by the bifunctional nature of the PROTAC molecule. This induced proximity leads to the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Data Presentation
The efficacy of a synthesized paclitaxel-Bcl-2 PROTAC can be quantified by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables provide example data for a hypothetical paclitaxel-Bcl-2 PROTAC (termed "PTX-PROTAC-1") in different cell lines.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
| PTX-PROTAC-1 | Bcl-2 | MCF-7 | 50 | 92 |
| PTX-PROTAC-1 | Bcl-2 | MGC-803 | 75 | 88 |
| Pomalidomide (B1683931) | - | MCF-7 | >10000 | <10 |
| Paclitaxel | - | MCF-7 | >10000 | <10 |
| Table 1: Example degradation potency and efficacy data for PTX-PROTAC-1.[5][6] |
| Compound | IC50 (nM) - MCF-7 | IC50 (nM) - MCF-7/TaxR |
| PTX-PROTAC-1 | 80 | 120 |
| Paclitaxel | 10 | 500 |
| Table 2: Example cell viability data for PTX-PROTAC-1 in paclitaxel-sensitive (MCF-7) and paclitaxel-resistant (MCF-7/TaxR) breast cancer cell lines. |
Experimental Protocols
Protocol 1: Synthesis of Paclitaxel-PEG-Pomalidomide PROTAC (PTX-PROTAC-1)
This protocol describes the synthesis of a paclitaxel-based PROTAC using a commercially available amino-PEGylated paclitaxel derivative and a pomalidomide derivative with a carboxylic acid handle. The synthesis involves a standard amide coupling reaction.
Materials:
-
Pomalidomide-linker-carboxylic acid (e.g., Pomalidomide-PEG3-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Preparative HPLC system with a C18 column
-
Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
LC-MS system
-
NMR spectrometer
Procedure:
-
Activation of Pomalidomide-acid:
-
Dissolve pomalidomide-linker-carboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.[9]
-
-
Amide Coupling:
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the activated pomalidomide-acid solution dropwise to the paclitaxel solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.[9]
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with a small amount of DMSO and filter it.
-
Purify the crude product by preparative reverse-phase HPLC using a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.[1][10][11]
-
Collect the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the final PROTAC as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Protocol 2: Western Blot for Bcl-2 Degradation
This protocol outlines the steps to assess the degradation of Bcl-2 in cancer cells treated with the paclitaxel-based PROTAC.
Materials:
-
MCF-7 or MGC-803 cells
-
PTX-PROTAC-1
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bcl-2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 or MGC-803 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PTX-PROTAC-1 (e.g., 1, 10, 100, 1000 nM) for 24 hours. Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the Bcl-2 band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of Bcl-2 degradation relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.[5]
-
Protocol 3: Cell Viability Assay
This protocol uses a colorimetric assay (e.g., MTT or CCK-8) to determine the effect of the paclitaxel-based PROTAC on the viability of cancer cells.
Materials:
-
PTX-PROTAC-1 and Paclitaxel
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of PTX-PROTAC-1 or paclitaxel for 72 hours.
-
-
Viability Assessment:
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC50 value.
-
Signaling Pathway
The synthesized paclitaxel-Bcl-2 PROTAC is designed to induce the degradation of Bcl-2, an anti-apoptotic protein. By removing Bcl-2, the PROTAC shifts the cellular balance towards apoptosis, especially in cancer cells that overexpress this protein for survival. This targeted degradation is expected to enhance the apoptotic signaling cascade initiated by paclitaxel's primary mechanism of microtubule stabilization.
References
- 1. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Paclitaxel directly binds to Bcl-2 and functionally mimics activity of Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. Targeting the Bcl-2 family and P-glycoprotein reverses paclitaxel resistance in human esophageal carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel resistance is associated with switch from apoptotic to autophagic cell death in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-O-(Amino-PEG4)-paclitaxel in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-(Amino-PEG4)-paclitaxel is a functionalized derivative of the potent anti-cancer agent paclitaxel (B517696), designed for use in targeted drug delivery systems. This molecule incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of four units, terminating in a primary amine. This amine group serves as a versatile reactive handle for conjugation to various targeting moieties, such as monoclonal antibodies, to form antibody-drug conjugates (ADCs). The inclusion of the PEG linker enhances the aqueous solubility of the otherwise hydrophobic paclitaxel, facilitating its use in biological systems.[1][2][3][4][5][6]
The paclitaxel component of this conjugate functions as a microtubule-stabilizing agent. By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7][8] This targeted delivery approach aims to concentrate the cytotoxic effects of paclitaxel on cancer cells while minimizing systemic toxicity.
These application notes provide an overview of the utility of this compound in the development of targeted therapies, along with detailed protocols for conjugation, characterization, and evaluation of the resulting conjugates.
Data Presentation
The following tables present representative quantitative data for a paclitaxel-based ADC utilizing a hydrophilic linker, demonstrating the potential efficacy of targeted delivery. This data is based on a similar paclitaxel-PEG ADC construct and should be considered illustrative for ADCs developed using this compound.[9]
Table 1: In Vitro Cytotoxicity of a Paclitaxel-PEG ADC [9]
| Cell Line | Target Antigen | Treatment | IC50 (nM) |
| BxPC-3 | Trop-2 | Paclitaxel-PEG ADC | 1.5 |
| BxPC-3 | Trop-2 | Free Paclitaxel | 10.2 |
| HCC1806 | Trop-2 | Paclitaxel-PEG ADC | 2.3 |
| HCC1806 | Trop-2 | Free Paclitaxel | 15.8 |
| NCI-H1688 | Trop-2 Negative | Paclitaxel-PEG ADC | > 1000 |
Table 2: In Vivo Antitumor Efficacy of a Paclitaxel-PEG ADC in a BxPC-3 Xenograft Model [9]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Free Paclitaxel | 10 | 65 |
| Paclitaxel-PEG ADC | 3 | 85 |
Table 3: Characterization of a Paclitaxel-PEG ADC [9]
| Parameter | Value |
| Drug-to-Antibody Ratio (DAR) | 7.8 |
| Monomer Purity (%) | > 95 |
| In Vitro Plasma Stability (7 days, %) | > 90 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for conjugating this compound to a monoclonal antibody (mAb) via a crosslinker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Heterobifunctional crosslinker (e.g., SMCC)
-
Reducing agent (e.g., DTT)
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5; phosphate (B84403) buffer, pH 7.0)
-
Desalting columns
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the mAb into a suitable reaction buffer.
-
Partially reduce the interchain disulfide bonds of the mAb by incubation with a controlled molar excess of DTT.
-
-
Crosslinker Activation of Paclitaxel Derivative:
-
Dissolve this compound and a molar excess of the SMCC crosslinker in anhydrous DMSO.
-
Incubate the mixture to allow the NHS ester of SMCC to react with the amine group of the paclitaxel derivative.
-
-
Conjugation Reaction:
-
Add the activated paclitaxel-linker to the reduced mAb.
-
Allow the maleimide (B117702) group of the crosslinker to react with the free thiols on the antibody.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug and linker using a desalting column.
-
-
Characterization:
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic activity of the paclitaxel ADC using a standard MTT assay.[15][16][17]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
Paclitaxel-ADC and free paclitaxel
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the paclitaxel-ADC and free paclitaxel.
-
Treat the cells with the compounds for a specified duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value by plotting cell viability against drug concentration.
-
Protocol 3: In Vivo Antitumor Efficacy Study
This protocol describes a general workflow for evaluating the in vivo antitumor activity of the paclitaxel ADC in a mouse xenograft model.[18][19]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation
-
Paclitaxel-ADC, free paclitaxel, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups.
-
Administer the paclitaxel-ADC, free paclitaxel, or vehicle control intravenously at specified doses and schedules.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition and compare the efficacy between treatment groups.
-
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 7-O-(Amino-PEG4)- paclitaxel|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taxane-antibody conjugates afford potent cytotoxicity, enhanced solubility, and tumor target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hpst.cz [hpst.cz]
- 11. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. orbi.uliege.be [orbi.uliege.be]
- 17. In vitro cytotoxicity of paclitaxel-transferrin conjugate on H69 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeted paclitaxel delivery to tumors using cleavable PEG-conjugated solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Paclitaxel-PEG Conjugates
Introduction
Paclitaxel (B517696) (PTX) is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2][3] Its mechanism of action involves the stabilization of microtubules, which disrupts the normal dynamic reorganization of the microtubule network essential for mitotic cellular functions.[3][4][5][6][7] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[5][6] Despite its efficacy, the clinical use of paclitaxel is hampered by its poor water solubility, which necessitates the use of formulation vehicles like Cremophor EL that can cause hypersensitivity reactions.[4]
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to overcome these limitations. PEGylation can enhance the aqueous solubility of hydrophobic drugs like paclitaxel, prolong their circulation half-life by reducing renal clearance and uptake by the reticuloendothelial system, and potentially increase their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[8][9]
These application notes provide a comprehensive experimental framework for researchers to evaluate the efficacy of novel paclitaxel-PEG conjugates. The protocols herein detail methods for physicochemical characterization, in vitro and in vivo efficacy assessment, and pharmacokinetic analysis.
Physicochemical Characterization of Paclitaxel-PEG Conjugates
Prior to biological evaluation, it is crucial to thoroughly characterize the physicochemical properties of the paclitaxel-PEG conjugate to ensure quality and consistency.
Table 1: Physicochemical Characterization Parameters
| Parameter | Method | Purpose | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size distribution of the nanoparticles. PDI indicates the homogeneity of the sample. | 100-200 nm, PDI < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the nanoparticles, which influences their stability and interaction with cell membranes. | -30 mV to +30 mV |
| Drug Loading (DL) & Encapsulation Efficiency (EE) | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of paclitaxel conjugated to the PEG polymer. | DL: 5-15%, EE: >80% |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface morphology of the nanoparticles. | Spherical, uniform |
Protocol 2.1: Determination of Particle Size and Zeta Potential
-
Sample Preparation: Disperse the paclitaxel-PEG conjugate in deionized water or a suitable buffer (e.g., PBS) to a final concentration of approximately 0.1-1.0 mg/mL.
-
DLS Measurement:
-
Transfer the sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and allow the sample to equilibrate for 2-3 minutes.
-
Perform the measurement to obtain the average particle size (Z-average) and PDI.
-
-
Zeta Potential Measurement:
-
Transfer the sample to a zeta potential cell.
-
Place the cell in the instrument.
-
Perform the measurement to obtain the zeta potential value.
-
-
Data Analysis: Record the mean and standard deviation of at least three independent measurements.
Protocol 2.2: Determination of Drug Loading and Encapsulation Efficiency
-
Sample Preparation:
-
Accurately weigh a known amount of lyophilized paclitaxel-PEG conjugate.
-
Dissolve the conjugate in a suitable organic solvent (e.g., acetonitrile, dichloromethane) to break the nanoparticle structure and release the drug.
-
For encapsulation efficiency, separate the free drug from the nanoparticles by centrifugation or dialysis before dissolving the nanoparticles.
-
-
HPLC Analysis:
-
Prepare a standard curve of known concentrations of free paclitaxel.
-
Inject the prepared sample and standards into an HPLC system equipped with a suitable column (e.g., C18).
-
Elute the drug using an appropriate mobile phase and detect it with a UV detector.
-
-
Calculation:
-
Drug Loading (%) = (Mass of paclitaxel in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of paclitaxel in nanoparticles / Initial mass of paclitaxel used in formulation) x 100
-
In Vitro Efficacy Assessment
In vitro studies are essential to determine the cytotoxic effects of the paclitaxel-PEG conjugate on cancer cells and to understand its cellular uptake.
Protocol 3.1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 4,000-8,000 cells per well and incubate for 24 hours at 37°C with 5% CO2.[11][12]
-
Treatment:
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) values.[12]
Table 2: Example of In Vitro Cytotoxicity Data
| Treatment | Cancer Cell Line | IC50 (nM) after 48h |
| Free Paclitaxel | MCF-7 | 10.5 ± 1.2 |
| Paclitaxel-PEG Conjugate | MCF-7 | 15.2 ± 1.8 |
| Blank PEG | MCF-7 | > 10,000 |
| Free Paclitaxel | A549 | 8.9 ± 0.9 |
| Paclitaxel-PEG Conjugate | A549 | 12.5 ± 1.5 |
| Blank PEG | A549 | > 10,000 |
Protocol 3.2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.[12]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of the conjugates and controls for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3.3: Cellular Uptake Study
This protocol uses a fluorescently labeled conjugate to quantify cellular uptake.
-
Preparation of Fluorescent Conjugate: Synthesize the paclitaxel-PEG conjugate with a fluorescent label (e.g., FITC).
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate or in a 6-well plate. Treat the cells with the fluorescently labeled conjugate for different time points (e.g., 1, 4, 12, 24 hours).
-
Sample Preparation for Microscopy:
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Confocal Microscopy: Visualize the cellular uptake of the nanoparticles using a confocal microscope.
-
Quantitative Analysis (Flow Cytometry):
Mechanism of Action: Paclitaxel-Induced Apoptosis
Paclitaxel stabilizes microtubules, leading to the activation of the spindle assembly checkpoint (SAC), which arrests the cell cycle in mitosis.[4] Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway.
In Vivo Efficacy Assessment
In vivo studies using animal models are critical for evaluating the anti-tumor efficacy and safety of the paclitaxel-PEG conjugate in a physiological setting.
Protocol 5.1: Xenograft Tumor Model Study
-
Animal Model: Use immunodeficient mice (e.g., athymic BALB/c nude mice).
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 Hela or MCF-7 cells) into the right flank of each mouse.[15]
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor dimensions using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Grouping and Treatment:
-
When tumors reach a volume of approximately 100-200 mm³, randomly divide the mice into treatment groups (n=6-10 per group):
-
Group 1: Saline (Control)
-
Group 2: Free Paclitaxel
-
Group 3: Blank PEG
-
Group 4: Paclitaxel-PEG Conjugate
-
-
Administer the treatments intravenously (e.g., via tail vein injection) at a specified dose and schedule (e.g., 2.5 mg/kg paclitaxel equivalent, once every 3 days for 3 cycles).[15]
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the overall health and survival of the mice.
-
-
Endpoint and Analysis:
Table 3: Example of In Vivo Anti-Tumor Efficacy Data
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Saline | 1500 ± 250 | 0 | +5 |
| Free Paclitaxel | 800 ± 150 | 46.7 | -10 |
| Blank PEG | 1450 ± 220 | 3.3 | +4 |
| Paclitaxel-PEG Conjugate | 350 ± 90 | 76.7 | +2 |
Pharmacokinetic Analysis
Pharmacokinetic studies are performed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the paclitaxel-PEG conjugate. PEGylation is expected to prolong the circulation time.[11][17]
Protocol 6.1: Pharmacokinetic Study in Rodents
-
Animal Model: Use healthy rats or mice.
-
Administration: Administer a single intravenous bolus of free paclitaxel or the paclitaxel-PEG conjugate at a defined dose.[2][11]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h).[11]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Extract paclitaxel from the plasma samples.
-
Quantify the concentration of paclitaxel in the plasma using a validated HPLC or LC-MS/MS method.[16]
-
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters.
Table 4: Example of Pharmacokinetic Parameters
| Formulation | Cmax (µg/mL) | t1/2 (hours) | AUC (µg·h/mL) | Clearance (mL/h/kg) |
| Free Paclitaxel | 5.2 | 1.7 | 12.5 | 800 |
| Paclitaxel-PEG Conjugate | 10.8 | 8.5 | 95.3 | 105 |
Conclusion
This document provides a detailed set of protocols and application notes for the comprehensive evaluation of paclitaxel-PEG conjugate efficacy. A systematic approach encompassing physicochemical characterization, in vitro cytotoxicity and uptake studies, and in vivo anti-tumor and pharmacokinetic analyses is essential for the successful development of novel nanomedicines. The provided workflows, protocols, and data presentation formats offer a robust framework for researchers in the field of drug delivery and cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Expanding paclitaxel's therapeutic window: Investigating the pharmacokinetic, clinical formulation and mechanistic aspects of paclitaxel‑lipoate conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. PEGylation of paclitaxel largely improves its safety and anti-tumor efficacy following pulmonary delivery in a mouse model of lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dadun.unav.edu [dadun.unav.edu]
- 10. mdpi.com [mdpi.com]
- 11. Optimization, Characterization and in vivo Evaluation of Paclitaxel-Loaded Folate-Conjugated Superparamagnetic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paclitaxel-loaded PEG-PE-based micellar nanopreparations targeted with tumor specific landscape phage fusion protein enhance apoptosis and efficiently reduce tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Paclitaxel ADC Conjugation Technical Support Center
Welcome to the technical support center for paclitaxel (B517696) antibody-drug conjugate (ADC) development. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals overcome common challenges related to the conjugation of paclitaxel.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may arise during the paclitaxel ADC conjugation process in a question-and-answer format.
Q1: My ADC is precipitating out of solution, either during the conjugation reaction or afterward. What is the likely cause and how can I fix it?
A: This is a very common problem, primarily due to the highly hydrophobic (lipophilic) nature of paclitaxel.[1] When multiple paclitaxel molecules are conjugated to an antibody, the overall hydrophobicity of the resulting ADC increases significantly, leading to aggregation and precipitation.[2][3]
-
Primary Causes:
-
High Drug-to-Antibody Ratio (DAR): As the DAR increases, the ADC becomes more hydrophobic and prone to aggregation.[4][5]
-
Hydrophobic Linker: Using a hydrophobic linker, such as the commonly used valine-citrulline (VC) linker, in combination with the already "ultra-hydrophobic" paclitaxel can severely impair the ADC's stability and cause it to precipitate completely.[4]
-
Unfavorable Buffer Conditions: Suboptimal pH or low salt concentrations in the buffer can reduce the solubility of the antibody and the ADC, promoting aggregation.[2]
-
-
Solutions & Troubleshooting Steps:
-
Switch to a Hydrophilic Linker: The most effective solution is to incorporate a hydrophilic linker, such as one containing polyethylene (B3416737) glycol (PEG), into your design.[4][6][7] This can significantly improve the solubility and stability of the final ADC, even at high DAR values.[4][7]
-
Optimize the DAR: Aim for a lower, more controlled DAR, typically in the range of 2 to 4.[][9] While a higher DAR may seem better for potency, it often leads to a narrower therapeutic window due to faster plasma clearance and aggregation issues.[9][10]
-
Screen Formulation Buffers: Experiment with different buffer conditions (e.g., varying pH, ionic strength) and consider adding stabilizing excipients like polysorbates or amino acids to the final formulation to suppress aggregation.[11]
-
Control Conjugation Conditions: The use of organic co-solvents is often required to solubilize the paclitaxel-linker payload, but these solvents can also promote antibody aggregation.[2] Minimize the percentage of co-solvent and optimize the reaction time and temperature.
-
Q2: I am consistently getting a low or zero Drug-to-Antibody Ratio (DAR). What are the potential issues with my conjugation reaction?
A: A low DAR indicates that the chemical reaction between the linker-payload and the antibody is inefficient.
-
Primary Causes:
-
Inefficient Antibody Modification (for Cysteine Conjugation): For ADCs conjugated via cysteine residues, the reduction of interchain disulfide bonds is a critical step. Incomplete or variable reduction results in fewer available thiol (-SH) groups for conjugation.[11]
-
Degraded or Inactive Reagents: The linker-payload construct can degrade if not stored properly. Similarly, reducing agents like TCEP can lose activity over time.[11]
-
Suboptimal Reaction Conditions: The conjugation chemistry is often sensitive to pH, temperature, and reaction time. For example, maleimide-thiol reactions are most efficient within a specific pH range (typically 6.5-7.5).
-
Incorrect Stoichiometry: Inaccurate calculation of the molar ratios of the linker-payload to the antibody will directly impact the final DAR.[11]
-
-
Solutions & Troubleshooting Steps:
-
Verify Antibody Reduction: Confirm that your reducing agent is active and use a sufficient molar excess. Analyze the reduced antibody (e.g., with Ellman's reagent) to quantify the number of free thiols before proceeding with conjugation.
-
Check Reagent Quality: Always use fresh, high-quality reagents. Confirm the concentration and purity of your paclitaxel-linker stock solution before each experiment.[11]
-
Optimize Reaction Parameters: Perform small-scale experiments to optimize the pH, temperature, and incubation time for your specific antibody and linker chemistry.
-
Re-evaluate Stoichiometry: Double-check all calculations for the molar ratios of reactants. It may be necessary to increase the molar excess of the linker-payload to drive the reaction to completion.
-
Q3: My high-DAR species (e.g., DAR 6, 8) show poor peak shape and resolution during Hydrophobic Interaction Chromatography (HIC). How can I improve the analysis?
A: This is a common analytical challenge. High-DAR species are extremely hydrophobic and can bind irreversibly or elute with very broad peaks under standard HIC conditions.[11]
-
Solutions & Troubleshooting Steps:
-
Introduce an Organic Modifier: Add a small percentage (e.g., 10-25%) of an organic solvent like isopropanol (B130326) (IPA) or acetonitrile (B52724) to your low-salt mobile phase (Eluent B).[11] This reduces the hydrophobicity of the eluent, facilitating the proper elution of high-DAR species and dramatically improving peak shape.[11]
-
Optimize the Elution Gradient: Use a shallower, more extended gradient to better resolve the different DAR species.[11]
-
Adjust Column Temperature: Lowering the column temperature can sometimes weaken the strong hydrophobic interactions between the high-DAR ADC and the stationary phase, leading to better chromatography.[11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is paclitaxel such a challenging payload for ADC development?
A: Paclitaxel is a potent anti-cancer agent, but its physical properties present significant challenges. The primary difficulty stems from its extreme hydrophobicity and poor water solubility.[1][4] This inherent property leads to a high propensity for the final ADC to aggregate, especially at higher DARs.[2][12][13] ADC aggregation can lead to accelerated plasma clearance, reduced efficacy, and potential immunogenicity.[4][6] Overcoming these issues requires careful optimization of linkers, conjugation chemistry, and formulation.
Q2: How does linker chemistry impact the success of a paclitaxel ADC?
A: The linker is a critical component that directly influences the stability, solubility, and overall performance of a paclitaxel ADC.[]
-
Stability: The linker must be stable enough to remain intact in systemic circulation, preventing the premature release of paclitaxel that could cause off-target toxicity.[][]
-
Solubility: As discussed, using hydrophilic linkers (e.g., PEGylated linkers) is a key strategy to counteract the hydrophobicity of paclitaxel.[4][6][10] This improves the ADC's solubility, reduces aggregation, and can lead to a better pharmacokinetic profile.[4]
-
Payload Release: The linker's cleavage mechanism determines how the drug is released inside the target cell. Cleavable linkers (e.g., sensitive to enzymes or pH) and non-cleavable linkers (which release the drug after antibody degradation) have different efficacy and bystander effect profiles.[][15]
Q3: What is the ideal Drug-to-Antibody Ratio (DAR) for a paclitaxel ADC?
A: The optimal DAR is a balance between efficacy and safety. While higher DARs can increase potency in vitro, they often lead to problems in vivo, such as increased aggregation, faster clearance from the bloodstream, and higher off-target toxicity.[9] For these reasons, the ideal DAR for most ADCs, including those with paclitaxel, is typically between 2 and 4.[][9] This range generally provides a good therapeutic window, maximizing efficacy while minimizing the negative impacts of high payload loading.
Q4: What are the essential analytical methods for characterizing paclitaxel ADCs?
A: Due to their complexity, a suite of analytical methods is required to properly characterize paclitaxel ADCs.[16][17] Key techniques include:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS can be used to determine the average DAR by measuring the mass shift between the unconjugated antibody and the final ADC.[17][18]
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold-standard method for separating ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution and the quantification of each species.
-
Size Exclusion Chromatography (SEC): SEC is used to detect and quantify ADC aggregates and fragments.[16] This is critical for assessing the stability and quality of the final product.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to quantify the amount of residual free paclitaxel-linker payload remaining in the ADC preparation after purification.[1][16]
Section 3: Data Summaries & Experimental Protocols
Data Presentation
Table 1: Impact of Linker Hydrophilicity on Paclitaxel ADC Properties
| Feature | Hydrophobic Linker (e.g., Val-Cit) | Hydrophilic Linker (e.g., PEGylated) | Reference |
| Solubility | Very poor; often leads to complete precipitation from solution during preparation. | Good; conjugates remain soluble and homogeneous in buffered solutions for extended periods. | [4],[7] |
| Aggregation | High tendency to form aggregation-prone, "surfactant-like" structures. | Significantly reduced aggregation, even at high DARs (e.g., DAR 8). | [4] |
| In Vivo Efficacy | Suboptimal efficacy due to accelerated plasma clearance and poor stability. | Significantly improved antineoplastic effects in vivo. | [4] |
| Safety Profile | Increased potential for toxicity due to aggregation and instability. | More favorable safety profile. | [4] |
Table 2: Key Analytical Techniques for Paclitaxel ADC Characterization
| Analytical Method | Parameter Measured | Purpose | Reference |
| Mass Spectrometry (MS) | Average DAR | Confirms overall drug loading by measuring the mass of the intact ADC. | [18],[17] |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution, Purity | Separates and quantifies different DAR species (DAR0, DAR2, DAR4, etc.). | [11],[19] |
| Size Exclusion Chromatography (SEC) | Aggregates & Fragments | Assesses product stability and detects high molecular weight species. | [16] |
| Reverse Phase HPLC (RP-HPLC) | Free Drug Level | Quantifies the amount of unconjugated paclitaxel-linker payload post-purification. | [16],[1] |
Experimental Protocols
Protocol 1: General Method for Cysteine-Based Paclitaxel ADC Conjugation
This protocol outlines a standard two-step process for conjugating a maleimide-functionalized paclitaxel-linker to a monoclonal antibody via interchain cysteine residues.
-
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution
-
Paclitaxel-Linker-Maleimide construct dissolved in an organic solvent (e.g., DMA or DMSO)
-
Quenching Reagent: N-acetylcysteine stock solution
-
Purification System: Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC)
-
Reaction Buffer: PBS with 5 mM EDTA, pH 7.0
-
-
Step 1: Antibody Reduction
-
Prepare the mAb to a final concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 3-5 molar excess of TCEP to the antibody solution.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing to reduce the interchain disulfide bonds.
-
After incubation, allow the solution to cool to room temperature.
-
-
Step 2: Conjugation Reaction
-
Immediately following the reduction step, add the paclitaxel-linker-maleimide solution to the reduced antibody. A typical starting molar ratio is 5-10 moles of payload per mole of antibody. The final concentration of organic solvent should ideally be kept below 10% (v/v) to minimize antibody precipitation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
To stop the reaction, add a 2-fold molar excess of N-acetylcysteine (relative to the initial amount of linker-payload) to quench any unreacted maleimide (B117702) groups. Incubate for an additional 20 minutes.
-
-
Step 3: Purification
-
Purify the resulting ADC from unreacted payload, excess quenching reagent, and solvent using a TFF system with an appropriate molecular weight cutoff membrane or by SEC.
-
Diafilter the ADC into the final formulation buffer.
-
Concentrate the ADC to the desired final concentration.
-
Sterile filter the final product and store at 2-8°C.
-
Protocol 2: Determination of Average DAR by UV-Vis Spectroscopy
This method can be used for a quick estimation of the average DAR, provided the drug and antibody have distinct absorbance maxima.
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the paclitaxel-linker construct (e.g., λ_drug).
-
Measure the absorbance of the unconjugated antibody at the same two wavelengths to determine correction factors.
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and solving a system of two simultaneous equations that account for the contribution of both components at each wavelength.
-
The average DAR is calculated as: DAR = (Molar concentration of Drug) / (Molar concentration of Antibody).
Section 4: Visualizations
Caption: General workflow for cysteine-based paclitaxel ADC conjugation.
Caption: Troubleshooting decision tree for low DAR in ADC conjugation.
Caption: Relationship between paclitaxel hydrophobicity and key ADC challenges.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. pharmtech.com [pharmtech.com]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 13. adcreview.com [adcreview.com]
- 15. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 16. technosaurus.co.jp [technosaurus.co.jp]
- 17. scribd.com [scribd.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratios with Amino-PEG-Paclitaxel
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when developing antibody-drug conjugates (ADCs) with amino-PEG-paclitaxel.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when conjugating paclitaxel (B517696) to an antibody?
A1: The main challenge is the inherent hydrophobicity of paclitaxel. This characteristic can lead to aggregation of the resulting ADC, especially at higher drug-to-antibody ratios (DARs).[1][2] ADC aggregation can result in poor solubility, reduced efficacy, accelerated plasma clearance, and potential immunogenicity.[1][2][3]
Q2: How does an amino-PEG linker help in developing paclitaxel-based ADCs?
A2: A polyethylene (B3416737) glycol (PEG) linker significantly improves the hydrophilicity of the ADC.[3][4][5] This hydrophilic spacer helps to counteract the hydrophobicity of paclitaxel, leading to several benefits:
-
Increased Solubility and Stability: PEG linkers form a "hydration shell" around the drug, which improves the solubility and stability of the ADC in aqueous solutions, thereby preventing aggregation.[4][5][6]
-
Higher DAR Achievable: By mitigating aggregation, PEG linkers enable the conjugation of more paclitaxel molecules per antibody, potentially leading to a higher DAR and increased potency.[1][3][5]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, which reduces renal clearance and extends the plasma half-life of the conjugate.[3][5]
Q3: Which amino acid residues on the antibody are typically targeted for conjugation with amino-PEG-paclitaxel?
A3: The primary amino group on the amino-PEG-paclitaxel linker is typically conjugated to accessible lysine (B10760008) residues on the antibody.[7] This is achieved by activating the carboxylic acid groups on the antibody or by using a heterobifunctional linker that reacts with the amine on the PEG-paclitaxel and a different functional group on the antibody.
Q4: What is a typical achievable DAR for a paclitaxel-ADC with a hydrophilic PEG linker?
A4: With the use of hydrophilic PEG linkers, it is possible to achieve a high DAR. For instance, one study successfully generated a stable paclitaxel-conjugated ADC with a DAR value of 8 by using a hydrophilic, branched PEGylated linker.[1] In contrast, attempts to use a more hydrophobic linker with paclitaxel resulted in complete precipitation of the conjugate.[1] Another study noted that with inherently hydrophilic linkers, paclitaxel loading of greater than a DAR of 3-5 could still result in precipitation.[7]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
-
Symptom: Characterization by UV/Vis spectroscopy, HIC, or Mass Spectrometry indicates a lower than expected average DAR.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Activation of Antibody | If using a carbodiimide (B86325) chemistry (e.g., EDC/NHS) to activate antibody carboxyl groups, ensure the reaction is performed at an optimal pH (typically 4.5-6.0). Use fresh EDC and NHS/sulfo-NHS. |
| Suboptimal Molar Ratio of Reactants | Increase the molar excess of the activated amino-PEG-paclitaxel relative to the antibody. Titrate the ratio to find the optimal balance between achieving a higher DAR and inducing aggregation. |
| Steric Hindrance | Consider using a PEG linker with a longer chain length to reduce steric hindrance at the conjugation site, allowing for more efficient reaction with the antibody's lysine residues. |
| Reaction Buffer Incompatibility | Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the amino-PEG-paclitaxel for reaction with the activated antibody. Use non-amine, non-carboxy buffers such as PBS or HEPES.[8] |
Issue 2: ADC Aggregation During or After Conjugation
-
Symptom: Visible precipitation or opalescence in the reaction mixture or final product. Characterization by size-exclusion chromatography (SEC) shows high molecular weight species.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Hydrophobicity | This is the most common cause with paclitaxel ADCs.[9] Ensure a sufficiently hydrophilic PEG linker is being used. If aggregation persists, consider a more hydrophilic or branched PEG structure.[1] |
| High DAR | A high DAR increases the overall hydrophobicity of the ADC.[2] If aggregation is observed, try reducing the molar excess of the amino-PEG-paclitaxel in the conjugation reaction to target a lower average DAR. An optimal DAR is often a balance between potency and stability.[10] |
| Unfavorable Buffer Conditions | Suboptimal pH or low salt concentration can promote aggregation.[9] Screen different buffer conditions (pH, salt concentration) for the conjugation and final formulation steps. The pH should ideally be away from the antibody's isoelectric point.[9] |
| Presence of Organic Solvents | While organic co-solvents may be needed to dissolve the amino-PEG-paclitaxel, their concentration should be minimized in the final reaction mixture as they can denature the antibody and promote aggregation.[9] |
Issue 3: Poor In Vivo Efficacy Despite Adequate DAR
-
Symptom: The ADC shows good in vitro potency but fails to demonstrate significant anti-tumor activity in animal models.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Rapid Clearance of ADC | High hydrophobicity, even with a PEG linker, can lead to faster clearance.[2] Analyze the pharmacokinetic profile of the ADC. A longer PEG chain may be required to improve circulation half-life.[3] |
| Premature Cleavage of Linker | If using a cleavable linker, it may be unstable in circulation, leading to premature release of the paclitaxel payload and systemic toxicity.[2] Assess linker stability in plasma. A more stable linker chemistry may be required. |
| Loss of Antibody Binding Affinity | Conjugation at or near the antigen-binding site can impair the antibody's ability to target tumor cells. Confirm antigen binding affinity via ELISA or surface plasmon resonance (SPR) post-conjugation. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation via Lysine Residues
This protocol describes a general method for conjugating an NHS-activated amino-PEG-paclitaxel to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.1)
-
NHS-activated amino-PEG-paclitaxel, dissolved in an appropriate solvent (e.g., DMSO)
-
Conjugation buffer: 8.1 mM PBS, pH 8.1[7]
-
Quenching solution (e.g., 1M Tris or glycine)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody solution into the conjugation buffer.[7]
-
Adjust the antibody concentration to a working concentration (e.g., 2-10 mg/mL).
-
-
Conjugation Reaction:
-
Chill the antibody solution in an ice bath (0-4°C).[7]
-
Add the desired molar excess of the NHS-activated amino-PEG-paclitaxel solution to the antibody solution with gentle stirring.[7] The volume of the paclitaxel solution should be minimal to avoid high concentrations of organic solvent.
-
Allow the reaction to proceed for 1-2 hours at 4°C or room temperature. The optimal time and temperature should be determined empirically.
-
-
Quenching:
-
Add a molar excess of the quenching solution to stop the reaction by consuming any unreacted NHS-activated amino-PEG-paclitaxel.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unconjugated drug-linker and other small molecules by dialysis against a suitable storage buffer or by using size-exclusion chromatography.[7]
-
-
Characterization:
-
Determine the protein concentration (e.g., by BCA assay or UV-Vis at 280 nm).
-
Determine the average DAR using methods like UV-Vis spectroscopy, HIC, or LC-MS.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Principle: This method relies on the difference in the UV absorbance maxima of the antibody (typically 280 nm) and the paclitaxel payload. By measuring the absorbance of the ADC at two wavelengths, the concentrations of the antibody and the drug can be calculated, and from there, the DAR.
Procedure:
-
Measure the UV-Vis spectrum of the purified ADC solution.
-
Record the absorbance at 280 nm (A_280) and the absorbance maximum of paclitaxel (A_drug).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and solving a set of simultaneous equations that account for the contribution of each component at both wavelengths.
-
The average DAR is then calculated as: DAR = (molar concentration of drug) / (molar concentration of antibody).
Visualizations
References
- 1. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. adcreview.com [adcreview.com]
- 4. purepeg.com [purepeg.com]
- 5. labinsights.nl [labinsights.nl]
- 6. purepeg.com [purepeg.com]
- 7. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Paclitaxel-PEG Conjugate Stability in Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with paclitaxel-PEG conjugates. The information addresses common stability issues encountered during experiments involving serum.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of degradation for paclitaxel-PEG conjugates in serum?
A1: Paclitaxel-PEG conjugates primarily degrade in serum through two main pathways:
-
Enzymatic Cleavage of the Linker: Many paclitaxel-PEG conjugates utilize an ester linkage to connect the drug to the polyethylene (B3416737) glycol (PEG) carrier. These ester bonds are susceptible to hydrolysis by serum esterases, leading to the premature release of paclitaxel (B517696).
-
Hydrolysis of Paclitaxel: The paclitaxel molecule itself contains several ester groups that are prone to hydrolysis, a process that is accelerated in neutral to basic conditions, such as in blood. This can lead to inactive degradation products. Epimerization at the C7 position of paclitaxel is another degradation pathway.
Q2: My paclitaxel-PEG conjugate appears to be degrading rapidly in serum. What factors could be influencing this instability?
A2: Several factors can contribute to the rapid degradation of your conjugate:
-
Linker Chemistry: Ester-based linkers are known for their susceptibility to serum esterases. The rate of hydrolysis can be influenced by the specific chemistry of the linker.
-
PEG Chain Length and Structure: Shorter PEG chains may offer less steric hindrance, potentially allowing for easier access of esterases to the linker. Conversely, very long PEG chains might have different effects on solubility and conformation that could influence stability. Some studies suggest that branched or double-PEG structures may enhance serum stability.
-
pH of the Medium: Paclitaxel is most stable in a pH range of 3.0-5.0. The physiological pH of serum (around 7.4) can accelerate the hydrolysis of the ester groups on the paclitaxel molecule itself.
-
Formulation: If the conjugate is not encapsulated within a protective carrier like a liposome (B1194612) or micelle, it will be more directly exposed to serum components, leading to faster degradation. The stability of these nanoparticle formulations themselves is also a critical factor.
Q3: How can I improve the stability of my paclitaxel-PEG conjugate in serum?
A3: To enhance the serum stability of your conjugate, consider the following strategies:
-
Optimize Linker Chemistry: Explore the use of linkers that are less prone to enzymatic cleavage. While ester linkers are common, other linker technologies with improved stability are available. The choice of linker can be tailored to achieve a desired release profile.
-
Formulation Strategies: Encapsulating the paclitaxel-PEG conjugate in nanocarriers such as liposomes or micelles can shield it from serum esterases and the aqueous environment, thereby improving stability. Cross-linking the shell of these nanocarriers can further enhance their stability.
-
Structural Modifications of PEG: Investigating the impact of different PEG chain lengths and architectures (e.g., linear vs. branched) on stability could yield improvements.
Q4: What are the recommended methods for assessing the stability of paclitaxel-PEG conjugates in serum?
A4: The most common and reliable method for assessing the stability of paclitaxel-PEG conjugates in serum is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the intact conjugate, free paclitaxel, and any degradation products over time. Other methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the specific degradation products.
-
Size-Exclusion Chromatography (SEC): Employed to assess the stability of nanoparticle formulations of the conjugate, monitoring for aggregation or dissociation.
Troubleshooting Guide
| Issue Encountered | Possible Causes | Recommended Actions |
| Rapid disappearance of the intact conjugate peak in HPLC analysis of serum samples. | - Enzymatic cleavage of an ester-based linker by serum esterases.- Hydrolysis of the paclitaxel molecule at physiological pH. | - Confirm the identity of degradation products using LC-MS.- Evaluate alternative, more stable linker chemistries.- Encapsulate the conjugate in a protective nanocarrier. |
| Appearance of multiple, unidentified peaks in the chromatogram over time. | - Formation of various paclitaxel degradation products (e.g., through hydrolysis at different ester positions, epimerization).- Degradation of the PEG polymer (less common under physiological conditions). | - Use LC-MS to identify the mass of the unknown peaks and elucidate their structures.- Perform forced degradation studies (acid, base, oxidation) on the parent paclitaxel and the conjugate to generate and identify potential degradation products. |
| Low recovery of the conjugate from serum samples during sample preparation for HPLC. | - Inefficient protein precipitation.- Adsorption of the conjugate to labware.- Incomplete extraction of the conjugate from the precipitated proteins. | - Optimize the protein precipitation method (e.g., try different organic solvents like acetonitrile (B52724) or methanol, or different ratios).- Use low-binding tubes and pipette tips.- Ensure thorough vortexing and centrifugation during the extraction process. |
| Inconsistent or non-reproducible stability data. | - Variability in the activity of esterases in different serum batches.- Inconsistent incubation times or temperatures.- Issues with the HPLC method (e.g., column degradation, mobile phase inconsistency). | - Use a pooled serum source for all experiments to minimize biological variability.- Strictly control incubation conditions.- Regularly perform system suitability tests for the HPLC to ensure consistent performance. |
Quantitative Data Summary
The stability of paclitaxel-PEG conjugates in serum is highly dependent on the linker chemistry. The following table summarizes stability data from various studies, highlighting the impact of the linker on the conjugate's half-life.
| Conjugate/Linker Type | PEG Size (kDa) | Matrix | Half-life (t½) | Reference |
| Paclitaxel-PEG with 3-sulfanylpropionyl ester linker | Not specified | pH 7.4 buffer | 4.2 ± 0.1 days | [1] |
| Paclitaxel-PEG with 4-sulfanylbutyryl ester linker | Not specified | pH 7.4 buffer | 14.0 ± 0.2 days | [1] |
| Paclitaxel-PEG with self-immolating ester linkers | Not specified | Rat Plasma | 0.94 min to 42.7 min | [2] |
| Peptide-Doxorubicin Conjugate with Ester Linker | Not applicable | Human Serum | 2 hours | [3] |
| Peptide-Doxorubicin Conjugate with more stable linker | Not applicable | Human Serum | 48 hours | [3] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay of Paclitaxel-PEG Conjugates in Serum
This protocol provides a general framework for assessing the stability of paclitaxel-PEG conjugates in serum. Specific parameters may need to be optimized for your particular conjugate and HPLC system.
1. Materials and Reagents:
-
Paclitaxel-PEG conjugate
-
Pooled human or rat serum (store at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification, if needed)
-
Internal standard (e.g., docetaxel (B913) or other suitable compound)
2. Sample Preparation and Incubation:
-
Prepare a stock solution of the paclitaxel-PEG conjugate in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.
-
Spike the conjugate stock solution into pre-warmed (37°C) serum to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid protein precipitation.
-
Incubate the serum samples at 37°C in a shaking water bath.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum sample.
3. Protein Precipitation and Extraction:
-
To the collected serum aliquot, add a 3-fold volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1-2 minutes to precipitate the serum proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the conjugate and any released paclitaxel.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
4. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% formic acid to improve peak shape) is typically employed. A starting gradient could be 30% acetonitrile, ramping up to 90% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Generate a calibration curve using known concentrations of the intact paclitaxel-PEG conjugate and free paclitaxel.
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of the remaining intact conjugate against time.
-
Calculate the half-life (t½) of the conjugate in serum from the degradation curve.
Visualizations
Experimental Workflow for Serum Stability Assessment
Caption: Workflow for determining the serum stability of paclitaxel-PEG conjugates.
Signaling Pathway of Paclitaxel-Induced Apoptosis
Caption: Paclitaxel stabilizes microtubules, leading to apoptosis via inhibition of the PI3K/AKT pathway and activation of the JNK/SAPK pathway.[4][5][6][7][8][9]
References
- 1. longdom.org [longdom.org]
- 2. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. scribd.com [scribd.com]
- 9. [PDF] RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Low Yield in ADC Synthesis with PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yield during the synthesis of Antibody-Drug Conjugates (ADCs) that utilize Polyethylene Glycol (PEG) linkers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in ADC synthesis using PEG linkers?
Low yield in ADC synthesis with PEG linkers can be attributed to several factors throughout the conjugation and purification process. The most prevalent issues include:
-
Aggregation: A primary cause of low yield is the aggregation of the ADC. This is often driven by the hydrophobicity of the cytotoxic payload. While PEG linkers are incorporated to increase hydrophilicity, improper linker length or a high drug-to-antibody ratio (DAR) can still lead to the formation of aggregates, which are then lost during purification.[1][2][3]
-
Steric Hindrance: The PEG linker, while beneficial for solubility, can also create steric hindrance. A long or bulky PEG chain might physically obstruct the reactive groups on the linker and the antibody, leading to an inefficient conjugation reaction and consequently, a lower yield of the desired ADC.[2]
-
Inefficient Purification: The purification process itself is a critical step where significant product loss can occur. The heterogeneity of the crude reaction mixture—containing unconjugated antibody, free drug-linker, and various ADC species with different DARs—makes separation challenging. Aggressive purification strategies aimed at achieving high purity can inadvertently lead to a lower overall yield.[2]
-
Linker-Payload Instability: The chemical stability of the linker-payload conjugate is crucial. If the linker is unstable under the reaction or purification conditions, it can lead to premature cleavage of the payload from the antibody, resulting in a reduced yield of the final ADC.
-
Poor Solubility of Drug-Linker: Despite the presence of a PEG chain, highly hydrophobic payloads may still exhibit poor solubility in the aqueous buffers used for conjugation. This can lead to an incomplete reaction and, therefore, a low yield of the final ADC.[2]
Q2: How does the length of the PEG linker impact the synthesis yield?
The length of the PEG linker is a critical parameter that can have a multifaceted impact on the ADC synthesis yield. It often represents a trade-off between improved solubility and potential steric hindrance.
-
Increased Solubility and Reduced Aggregation: Longer PEG chains generally enhance the hydrophilicity of the drug-linker construct. This improved water solubility can lead to a more efficient conjugation reaction in aqueous buffers and reduce the propensity of the final ADC to aggregate. By "shielding" the hydrophobic payload, longer PEG linkers can minimize intermolecular hydrophobic interactions that cause aggregation, thereby increasing the yield of soluble, monomeric ADC.[1][2][3]
-
Potential for Steric Hindrance: Conversely, an excessively long PEG chain can introduce steric hindrance, which may impede the access of the reactive functional groups on the linker to the conjugation sites on the antibody. This can result in a lower conjugation efficiency and a lower average DAR, which can be perceived as a lower overall yield of the desired, highly-conjugated ADC.[2]
The optimal PEG linker length is therefore a balance between these opposing effects and is often specific to the antibody, payload, and conjugation chemistry being used.[1][4]
Q3: My Drug-to-Antibody Ratio (DAR) is consistently low. What are the potential causes and how can I improve it?
A low DAR indicates an inefficient conjugation reaction. Several factors could be contributing to this issue:
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time are critical parameters. For cysteine-based conjugation, for example, a pH range of 7.5-8.5 is often optimal for the reaction between a maleimide (B117702) linker and a thiol group. Ensure your reaction conditions are optimized for the specific chemistry you are using.
-
Inefficient Antibody Reduction (for Cysteine Conjugation): If you are performing cysteine-based conjugation, incomplete reduction of the interchain disulfide bonds of the antibody will result in fewer available thiol groups for conjugation, leading to a low DAR. The concentration and type of reducing agent (e.g., TCEP, DTT) and the reduction time should be carefully optimized.[5][6][7]
-
Excessive Molar Excess of Drug-Linker: While a molar excess of the drug-linker is necessary to drive the reaction, a very large excess can sometimes lead to aggregation or other side reactions that hinder efficient conjugation.
-
Hydrolysis of Reactive Groups: The reactive groups on the drug-linker (e.g., maleimide) can be susceptible to hydrolysis, especially at non-optimal pH or over long reaction times. This reduces the concentration of active drug-linker available for conjugation.
To improve your DAR, consider systematically optimizing the reaction parameters, including the molar ratio of drug-linker to antibody, pH, temperature, and reaction time. For cysteine conjugation, ensure complete and controlled reduction of the antibody.
Data Presentation
The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length and Drug-to-Antibody Ratio (DAR) on ADC properties.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Potency
| PEG Linker Length | ADC Construct | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC50) | Key Observation |
| No PEG | ZHER2-SMCC-MMAE | 19.6 min | High | Short half-life limits tumor accumulation.[4] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | 49 min (2.5-fold increase) | 4.5-fold decrease vs. No PEG | PEGylation significantly extends half-life.[4] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | 219.5 min (11.2-fold increase) | 22-fold decrease vs. No PEG | Longer PEG further increases half-life but reduces in vitro potency.[4] |
| PEG8 | Non-binding IgG-MMAE | Slower clearance | Not specified | A threshold is reached where further increasing PEG length has minimal impact on clearance.[8] |
| PEG12 | Non-binding IgG-MMAE | Slower clearance | Not specified | Similar clearance to PEG8, suggesting an optimal range for pharmacokinetic improvement.[8] |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties
| Average DAR | ADC Construct | Clearance Rate | In Vitro Potency | Aggregation |
| ~2 | Maytansinoid ADC | Comparable to lower DARs | Lower | Low |
| 3-4 | Maytansinoid ADC | Comparable to lower DARs | Moderate | Moderate |
| ~6 | Maytansinoid ADC | Comparable to lower DARs | Higher | Increased |
| ~9-10 | Maytansinoid ADC | Rapid clearance | Highest | High |
Experimental Protocols
Detailed Methodology 1: Cysteine-Based ADC Conjugation with a PEG-Maleimide Linker
This protocol outlines a general procedure for the conjugation of a drug-linker containing a maleimide group to a monoclonal antibody via its cysteine residues.
1. Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PEG-Maleimide Drug-Linker
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: N-acetylcysteine
-
Reaction Buffer: e.g., Phosphate (B84403) buffer with EDTA, pH 7.5-8.5
-
Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system
2. Antibody Reduction:
-
Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP in reaction buffer).
-
Add the reducing agent to the antibody solution to a final molar excess (e.g., 2-5 fold excess per disulfide bond).
-
Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF), exchanging the buffer to the reaction buffer.
3. Conjugation Reaction:
-
Dissolve the PEG-Maleimide drug-linker in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Slowly add the drug-linker stock solution to the reduced antibody solution with gentle stirring. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature or 4°C for 2-4 hours. The optimal time may vary depending on the specific reactants.
4. Quenching the Reaction:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups on the drug-linker.
-
Incubate for an additional 30 minutes.
5. Purification of the ADC:
-
Purify the ADC from unconjugated antibody, free drug-linker, and other reaction components using either SEC or HIC.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger ADC will elute before the smaller, unconjugated drug-linker.[9][10][11][12]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. The different DAR species of the ADC will have varying degrees of hydrophobicity and can be separated from the unconjugated antibody.[13][14][15][16][17]
-
6. Characterization:
-
Determine the final protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC).
Detailed Methodology 2: Purification of PEGylated ADCs using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general framework for purifying ADCs and separating different DAR species using HIC.
1. Materials:
-
Crude ADC reaction mixture
-
HIC Column (e.g., Butyl, Phenyl, or Ether-based resins)
-
HIC Binding Buffer (High salt concentration, e.g., 1-2 M Ammonium Sulfate in phosphate buffer, pH 7.0)
-
HIC Elution Buffer (Low salt concentration, e.g., Phosphate buffer, pH 7.0)
-
HPLC or FPLC system
2. Sample Preparation:
-
Dilute the crude ADC mixture with the HIC Binding Buffer to promote binding to the column. The final salt concentration needs to be optimized for the specific ADC.
3. Chromatography:
-
Equilibrate the HIC column with HIC Binding Buffer until a stable baseline is achieved.
-
Load the prepared ADC sample onto the column. Unconjugated drug-linker will likely not bind and will be found in the flow-through.
-
Wash the column with the Binding Buffer to remove any non-specifically bound components.
-
Elute the bound ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of Elution Buffer).
-
The unconjugated antibody will typically elute first, followed by the ADC species with increasing DARs, as higher DAR species are generally more hydrophobic.
-
-
Collect fractions across the elution peak(s).
4. Fraction Analysis:
-
Analyze the collected fractions to determine the DAR and purity of each. This can be done using analytical HIC, SEC, or mass spectrometry.
-
Pool the fractions containing the ADC with the desired DAR and purity.
5. Buffer Exchange:
-
Perform a buffer exchange on the pooled fractions to remove the high salt concentration and transfer the purified ADC into a suitable formulation buffer. This can be achieved using a desalting column or TFF.
Visualizations
Logical Workflow for Troubleshooting Low ADC Yield
Caption: A flowchart outlining the logical steps for troubleshooting low yield in ADC synthesis.
Signaling Pathway of Cysteine-Based ADC Conjugation
Caption: A diagram illustrating the key steps in the cysteine-based ADC conjugation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 6. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 13. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 16. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 17. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Techniques for ADC Characterization and Heterogeneity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical characterization of Antibody-Drug Conjugates (ADCs), with a focus on assessing heterogeneity.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) of an ADC that require analytical characterization?
The intricate structure of ADCs necessitates a comprehensive analytical approach to ensure their safety, efficacy, and consistency.[1] Key CQAs include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a critical parameter influencing both potency and potential toxicity.[1][2][3]
-
Drug Load Distribution: This refers to the distribution of ADC species with different numbers of conjugated drugs.[2][4]
-
Conjugation Site: Identifying the specific amino acid residues where the drug-linker is attached is crucial for understanding structure-activity relationships.[5][6]
-
Aggregation and Fragmentation: The presence of high molecular weight aggregates or low molecular weight fragments can impact efficacy and immunogenicity.[4][5]
-
Charge Variants: Modifications to the antibody or conjugation can lead to charge heterogeneity, which may affect stability and biological activity.[4][5]
-
Free Drug Level: Unconjugated cytotoxic drugs must be monitored to ensure they are within acceptable limits.[4]
-
Linker Stability: The stability of the linker connecting the drug to the antibody is vital for controlled drug release at the target site.[1][2]
Q2: Which analytical techniques are most commonly used to characterize ADCs?
A multi-faceted approach employing various orthogonal techniques is essential for the comprehensive characterization of ADCs.[7] Commonly used methods include:
-
Mass Spectrometry (MS): Techniques like native MS and liquid chromatography-mass spectrometry (LC-MS) are powerful for determining DAR, drug load distribution, and mapping conjugation sites.[2][6][8][9]
-
Chromatography:
-
Hydrophobic Interaction Chromatography (HIC): A widely used method for determining DAR and drug load distribution under non-denaturing conditions.[2][3][10]
-
Size-Exclusion Chromatography (SEC): Used to detect and quantify aggregates and fragments.[5][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for evaluating payload stability and release profiles.[5]
-
Ion-Exchange Chromatography (IEX): Used to analyze charge variants.[3]
-
-
Capillary Electrophoresis (CE):
-
Capillary Electrophoresis Sodium Dodecyl Sulfate (CE-SDS): Used for purity determination of both reduced and non-reduced ADCs.[11][12]
-
Imaged Capillary Isoelectric Focusing (iCIEF): A high-resolution technique for analyzing charge heterogeneity.[11][12]
-
Capillary Zone Electrophoresis (CZE)-MS: An emerging technique for in-depth analysis of ADC heterogeneity and impurities.[13][14]
-
-
UV-Vis Spectrophotometry: A relatively simple and quick method for estimating the average DAR, though it provides less detail than other techniques.[2][3][15]
Troubleshooting Guides
Issue 1: Unexpected Peaks or Broadening in Hydrophobic Interaction Chromatography (HIC) Profile
Symptom: The HIC chromatogram shows unexpected peaks, poor resolution, or significant peak broadening, making accurate DAR determination difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| On-column Aggregation | The high salt concentrations used in HIC can sometimes induce aggregation. Try optimizing the salt gradient, using a shallower gradient, or exploring different salt types (e.g., ammonium (B1175870) citrate (B86180) instead of ammonium sulfate). |
| Secondary Interactions | The payload's hydrophobicity can lead to non-specific interactions with the stationary phase.[7] Consider using a column with a different chemistry or optimizing the mobile phase composition. |
| Structural Isomers | For some ADCs, different positional isomers (drugs attached at different sites) can have slightly different hydrophobicities, leading to peak broadening or splitting.[16] This may be inherent to the product. Orthogonal techniques like peptide mapping can help identify these isomers.[17] |
| Sample Instability | The ADC may be degrading or aggregating in the sample vial before analysis. Ensure the sample is prepared fresh and stored under appropriate conditions. |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Values Between Different Techniques
Symptom: The average DAR value obtained from one method (e.g., UV-Vis) is significantly different from the value obtained by another method (e.g., HIC or MS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Methodological Limitations | UV-Vis spectrophotometry provides an estimate of the average DAR and cannot offer information about drug load distribution.[2] HIC and MS provide more detailed and accurate measurements of both average DAR and the distribution of different drug-loaded species.[2] |
| Inaccurate Extinction Coefficients | The accuracy of the UV-Vis method is highly dependent on the extinction coefficients of the antibody and the payload. Ensure these values are accurately determined. |
| Incomplete Resolution in HIC | If the different DAR species are not fully resolved in the HIC chromatogram, the calculated average DAR may be inaccurate. Optimize the gradient and other chromatographic parameters to improve resolution. |
| Ionization Suppression in MS | In mass spectrometry, different DAR species may have different ionization efficiencies, leading to skewed results. Optimize the MS parameters and consider using native MS conditions, which can provide more accurate quantitative data for ADCs.[8][18] |
Issue 3: Evidence of ADC Aggregation in Size-Exclusion Chromatography (SEC)
Symptom: SEC analysis reveals the presence of high molecular weight species (aggregates).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Increased Hydrophobicity | The conjugation of hydrophobic payloads can increase the propensity for aggregation. |
| Formulation Issues | The pH, buffer composition, and presence of excipients can significantly impact ADC stability.[19] Conduct formulation screening studies to identify optimal conditions. |
| Freeze-Thaw Stress | Repeated freezing and thawing can induce aggregation.[19] Aliquot ADC samples into single-use vials to minimize freeze-thaw cycles. |
| Manufacturing Process Stress | Certain steps in the conjugation and purification process can induce stress and lead to aggregation. Analyze samples from different process steps to identify the root cause.[17] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species of an ADC and determine the average DAR.
Methodology:
-
System Preparation:
-
HPLC System: A binary or quaternary HPLC system with a UV detector.
-
Column: A HIC column suitable for protein separations (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.[19]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated for that species.
-
Protocol 2: Analysis of ADC Purity by Reduced CE-SDS
Objective: To assess the purity of an ADC by separating its constituent heavy and light chains under denaturing and reducing conditions.
Methodology:
-
System Preparation:
-
Capillary Electrophoresis System with a UV or PDA detector.
-
Capillary: Fused silica (B1680970) capillary.
-
Gel Buffer, Sample Buffer, and Reducing Agent: Use a commercially available CE-SDS kit for antibodies.
-
-
Sample Preparation:
-
In a microcentrifuge tube, mix the ADC sample (typically at 1-2 mg/mL) with the sample buffer and a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol).
-
Add an internal standard (e.g., 10 kDa protein standard).
-
Heat the mixture at 70-100°C for 5-10 minutes to denature and reduce the ADC.
-
Cool the sample to room temperature before analysis.
-
-
Electrophoretic Conditions:
-
Follow the manufacturer's instructions for the specific CE-SDS kit and instrument regarding capillary conditioning, sample injection, separation voltage, and detection wavelength (typically 220 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the heavy chain, light chain, and any fragments or impurities.
-
Calculate the corrected peak area for each species.
-
Determine the relative percentage of each species to assess purity.
-
Visualizations
References
- 1. adcreview.com [adcreview.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugate characterization by chromatographic and electrophoretic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Therapeutic Index of Paclitaxel ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and optimization of paclitaxel (B517696) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index of an ADC and why is it a critical parameter for paclitaxel ADCs?
A1: The therapeutic index (TI) is a quantitative measure of the safety and efficacy of a drug. It is the ratio between the dose that produces toxicity and the dose that elicits the desired therapeutic effect. For paclitaxel ADCs, a wide therapeutic index is crucial because paclitaxel itself has a narrow therapeutic window with significant systemic toxicities.[1][2][3] The goal of creating a paclitaxel ADC is to increase the concentration of the cytotoxic payload at the tumor site while minimizing exposure to healthy tissues, thereby widening this therapeutic window.[4][5]
Q2: How does the drug-to-antibody ratio (DAR) impact the therapeutic index of a paclitaxel ADC?
A2: The drug-to-antibody ratio (DAR) is the average number of paclitaxel molecules conjugated to a single antibody and is a critical quality attribute (CQA).[6][7] It directly influences the ADC's efficacy, toxicity, and pharmacokinetics.[7]
-
Efficacy: Higher DARs can increase potency by delivering more payload to the target cell.[7]
-
Toxicity: High DARs (e.g., >4) are often associated with increased systemic toxicity due to the increased hydrophobicity of the ADC, which can lead to faster clearance and off-target uptake.[7][8][9]
-
Pharmacokinetics (PK): ADCs with high DAR values tend to be cleared more rapidly from circulation, reducing their half-life and tumor exposure.[7][8]
There is no single optimal DAR; it must be determined empirically for each ADC to balance efficacy and safety.[7]
Q3: What are the primary mechanisms of off-target toxicity for paclitaxel ADCs?
A3: Off-target toxicity is a major challenge in ADC development and can occur through several mechanisms:[4][8][10]
-
On-target, off-tumor toxicity: The target antigen is expressed on healthy tissues, leading to ADC binding and toxicity in non-cancerous cells.[11]
-
Off-target payload delivery: This is a common driver of toxicity and can result from:[4][8]
-
Premature linker cleavage: The linker connecting paclitaxel to the antibody is unstable in circulation, releasing the cytotoxic payload systemically.[4][9]
-
Non-specific uptake: The ADC is taken up by cells that do not express the target antigen, such as cells of the reticuloendothelial system (e.g., liver and spleen).[10][12] The hydrophobicity of high-DAR paclitaxel ADCs can exacerbate this.[8]
-
-
Fc-mediated effects: The Fc region of the antibody can interact with Fc receptors on healthy cells, leading to unintended uptake and toxicity.[8]
Q4: How does linker chemistry influence the therapeutic index of paclitaxel ADCs?
A4: The linker is a critical component that dictates the stability, release mechanism, and overall safety profile of the ADC.[13][14] Key considerations for linker selection in paclitaxel ADCs include:
-
Stability: The linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity.[13][14]
-
Release Mechanism: Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell (e.g., acidic pH of lysosomes or presence of specific enzymes like cathepsin B).[14][15] Non-cleavable linkers require degradation of the antibody backbone to release the payload.[13]
-
Hydrophilicity: Paclitaxel is highly hydrophobic.[2][16] Using a hydrophilic linker, such as one incorporating polyethylene (B3416737) glycol (PEG), can help mitigate the aggregation and rapid clearance associated with hydrophobic ADCs, thereby improving stability and pharmacokinetics.[16][17][18]
Troubleshooting Guides
Guide 1: Poor In Vitro Cytotoxicity in Antigen-Positive Cells
Problem: The paclitaxel ADC shows lower than expected potency in antigen-positive cancer cell lines compared to free paclitaxel.
| Possible Cause | Troubleshooting Steps |
| Inefficient ADC Internalization | Confirm target antigen expression on the cell line. Verify that the antibody used in the ADC is capable of inducing receptor-mediated endocytosis.[5] |
| Inefficient Payload Release | If using a cleavable linker, ensure the target cells express the necessary enzymes (e.g., cathepsin B for a valine-citrulline linker) or that the intracellular environment is appropriate for cleavage (e.g., low pH for an acid-labile linker).[14][15] |
| Drug Resistance | The cell line may have developed resistance to paclitaxel, for example, through overexpression of efflux pumps like P-glycoprotein.[3][9] |
| Steric Hindrance | The conjugation site of the paclitaxel-linker may be interfering with the antibody's ability to bind to its antigen.[7] Consider site-specific conjugation methods. |
Guide 2: High In Vitro Toxicity in Antigen-Negative Cells
Problem: Significant cytotoxicity is observed in antigen-negative control cell lines, suggesting a lack of specificity.
| Possible Cause | Troubleshooting Steps |
| Unstable Linker | The linker may be cleaving prematurely in the cell culture medium, releasing free paclitaxel. Perform a stability assay of the ADC in culture medium to quantify free payload over time.[11] |
| Hydrophobic Payload-Mediated Uptake | The high hydrophobicity of the paclitaxel payload may be causing non-specific uptake into cells. Consider using a more hydrophilic linker to improve the ADC's solubility and reduce non-specific interactions.[16][17] |
| "Bystander Effect" | If co-culturing antigen-positive and antigen-negative cells, the payload released from dying antigen-positive cells may be killing neighboring antigen-negative cells. This can be a desired effect in heterogeneous tumors but needs to be characterized.[8] |
Guide 3: Poor In Vivo Tolerability (High Toxicity)
Problem: The ADC demonstrates acceptable in vitro specificity but causes excessive toxicity (e.g., significant body weight loss) in animal models.[11]
| Possible Cause | Troubleshooting Steps |
| Unstable Linker in Circulation | The linker is not stable enough in vivo, leading to premature systemic release of paclitaxel.[4][9] Perform plasma stability assays to assess linker stability. |
| High DAR | A high drug-to-antibody ratio can lead to rapid clearance and increased off-target toxicity.[7][8] Synthesize and test ADCs with lower DARs (e.g., 2 or 4). |
| ADC Aggregation | The hydrophobic nature of the paclitaxel ADC may cause aggregation in vivo, leading to accelerated clearance and potential immunogenicity.[9][16] Analyze the ADC for aggregation using size-exclusion chromatography (SEC). |
| On-Target, Off-Tumor Toxicity | The target antigen may be expressed at low levels on vital organs, leading to toxicity. Evaluate target expression in healthy tissues of the animal model.[4] |
Data Presentation
Table 1: Comparison of Common Analytical Methods for DAR Determination
| Method | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths to determine protein and drug concentration based on their extinction coefficients.[][20] | Average DAR | Simple, convenient, and widely used.[][20] | Cannot provide information on drug load distribution.[21] Requires different Amax values for the antibody and drug.[20] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Drug conjugation increases hydrophobicity.[20] | Average DAR, drug load distribution, naked antibody content.[20][22] | Standard technique for cysteine-conjugated ADCs.[20] | Not suitable for lysine-conjugated ADCs as it may not resolve different species.[20] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates components under denaturing conditions. | Average DAR, analysis of light and heavy chain drug loading.[20] | Provides detailed information on drug distribution. | Denaturing conditions can lead to the separation of antibody chains for some ADCs.[] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species and determines their mass. | Precise average DAR, drug load distribution, identification of by-products.[6][][23] | Highly accurate and provides detailed molecular information.[21][23] | Requires more complex instrumentation and data analysis.[6] |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
This protocol provides a general method for determining the average DAR of a paclitaxel ADC.
Materials:
-
Paclitaxel ADC sample
-
Purified naked antibody (control)
-
Paclitaxel-linker construct (control)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Determine Extinction Coefficients:
-
Measure the absorbance of the naked antibody at 280 nm and the paclitaxel-linker at its Amax (e.g., 228 nm for paclitaxel).
-
Calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
-
-
Sample Preparation:
-
Dilute the paclitaxel ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC sample at both 280 nm (A_280) and the Amax of the paclitaxel-linker (A_max).
-
-
DAR Calculation:
-
Use the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample.
-
Correct the absorbance at 280 nm for the contribution of the drug.
-
The average DAR is then calculated as the molar ratio of the drug to the antibody.[][20]
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a method for evaluating the potency of a paclitaxel ADC on adherent cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Paclitaxel ADC
-
Free paclitaxel (positive control)
-
Naked antibody (negative control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the paclitaxel ADC, free paclitaxel, and naked antibody in complete medium.
-
Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
Mandatory Visualizations
Caption: Paclitaxel ADC Optimization Workflow.
Caption: Troubleshooting Workflow for High In Vivo Toxicity.
References
- 1. Improvement of paclitaxel therapeutic index by derivatization and association to a cholesterol-rich microemulsion: in vitro and in vivo studies [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel formulations: challenges and novel delivery options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linker technology for ADC generation - ProteoGenix [proteogenix.science]
- 14. purepeg.com [purepeg.com]
- 15. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 20. pharmiweb.com [pharmiweb.com]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. lcms.cz [lcms.cz]
- 23. sciex.com [sciex.com]
- 24. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 7-O-(Amino-PEG4)-paclitaxel and Other Paclitaxel Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-O-(Amino-PEG4)-paclitaxel's performance against other notable paclitaxel (B517696) derivatives, supported by available experimental data. This document delves into the cytotoxic activity, solubility, and underlying mechanisms of these compounds, offering a valuable resource for informed decision-making in cancer research and drug development.
Paclitaxel, a potent anti-mitotic agent, has been a cornerstone of cancer chemotherapy for decades.[1] However, its clinical application is often hampered by poor aqueous solubility.[1][2] This has spurred the development of numerous derivatives designed to enhance solubility, improve efficacy, and facilitate targeted delivery. Among these is this compound, a derivative featuring a polyethylene (B3416737) glycol (PEG) spacer and a terminal amino group.[3][4] This modification is primarily intended to increase hydrophilicity and provide a reactive handle for conjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[3][5]
This guide compares the known activities of this compound and other PEGylated paclitaxel derivatives with two commercially successful second-generation taxanes: docetaxel (B913) and cabazitaxel.
Comparative Biological Activity of Paclitaxel Derivatives
The following tables summarize the available data on the cytotoxicity and aqueous solubility of paclitaxel and its derivatives. It is important to note that direct comparative studies for this compound are limited in publicly available literature, and therefore, data for other PEGylated paclitaxel derivatives are included to provide context.
Table 1: Comparative Cytotoxicity (IC50) of Paclitaxel Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Paclitaxel | Various | Multiple | 2.5 - 7.5 (24h exposure) | [6] |
| NSCLC Cell Lines | Non-Small Cell Lung | 27 (120h exposure) | [7] | |
| SCLC Cell Lines | Small Cell Lung | 5000 (120h exposure) | [7] | |
| Docetaxel | Neuroblastoma Cell Lines | Neuroblastoma | 2-11 times more potent than paclitaxel | |
| PEGylated Paclitaxel (general) | NCI-H1299 | Non-Small Cell Lung | Higher IC50 than paclitaxel (without targeting) | |
| A549 | Lung | Increased cytotoxicity over time | [8] | |
| Cabazitaxel | P388, HL-60, Calc18, KB | Various | 4 - 41 | [9] |
| Drug-resistant versions | Various | 16 - 414 | [9] |
Table 2: Comparative Aqueous Solubility of Paclitaxel Derivatives
| Compound | Aqueous Solubility | Reference |
| Paclitaxel | ~0.3 µg/mL (0.0003 g/L) | [1] |
| PEGylated Paclitaxel Derivatives | Can be significantly increased (e.g., >1000-fold) | [1] |
| Docetaxel | Poorly soluble in water | [2] |
| Cabazitaxel | Sparingly soluble in aqueous buffers (~100 µg/mL in 1:10 DMSO:PBS) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are standard protocols for key assays used to evaluate the performance of paclitaxel derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the paclitaxel derivatives. A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of a drug that is required for 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the drug concentration.
Shake-Flask Method for Aqueous Solubility Determination
This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Preparation: An excess amount of the paclitaxel derivative is added to a known volume of water or an aqueous buffer in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A sample of the clear supernatant is carefully removed and filtered to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved paclitaxel derivative in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Mechanism of Action and Signaling Pathways
Paclitaxel and its derivatives exert their cytotoxic effects primarily by interfering with the normal function of microtubules. This leads to cell cycle arrest and subsequent apoptosis.
// Nodes Paclitaxel [label="Paclitaxel & Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="Microtubule Stabilization", fillcolor="#FBBC05", fontcolor="#202124"]; MitoticSpindle [label="Defective Mitotic Spindle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway\n(Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(Activation)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Paclitaxel -> Microtubules [label="Binds to β-tubulin"]; Microtubules -> MitoticSpindle; MitoticSpindle -> G2M_Arrest; G2M_Arrest -> Apoptosis; Paclitaxel -> PI3K_AKT [style=dashed, arrowhead=tee]; Paclitaxel -> MAPK [style=dashed, arrowhead=normal]; PI3K_AKT -> Apoptosis [style=dashed, arrowhead=tee, label="Inhibits"]; MAPK -> Apoptosis [style=dashed, arrowhead=normal, label="Promotes"]; } } Caption: Paclitaxel Signaling Pathway.
Paclitaxel and its derivatives bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis). The apoptotic signaling is also influenced by the modulation of survival pathways such as the inhibition of the PI3K/AKT pathway and the activation of the MAPK pathway.
Experimental Workflow for Comparative Analysis
A systematic approach is essential for the objective comparison of different drug candidates. The following diagram outlines a typical workflow for evaluating the performance of various paclitaxel derivatives.
// Nodes Start [label="Start:\nSelect Derivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Aqueous Solubility\n(Shake-Flask)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="In Vitro Cytotoxicity\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; CellLines [label="Multiple Cancer\nCell Lines", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Mechanism of Action\n(e.g., Cell Cycle, Apoptosis)", fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="In Vivo Efficacy\n(Xenograft Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity [label="Toxicity Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis &\nComparison", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End:\nLead Candidate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Solubility; Start -> Cytotoxicity; Cytotoxicity -> CellLines [dir=back]; Solubility -> Analysis; Cytotoxicity -> Analysis; Mechanism -> Analysis; Cytotoxicity -> Mechanism; Analysis -> InVivo; InVivo -> Toxicity; Toxicity -> End; } } Caption: Experimental Workflow for Comparing Paclitaxel Derivatives.
This workflow begins with the fundamental characterization of aqueous solubility and in vitro cytotoxicity across a panel of relevant cancer cell lines. Promising candidates are then further investigated for their specific mechanisms of action. The most potent and soluble derivatives would then typically advance to in vivo efficacy and toxicity studies in preclinical animal models to determine their therapeutic potential.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Solubilization Methods for Paclitaxel and Docetaxel: An Overview [ps.tbzmed.ac.ir]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel-Loaded, Pegylated Carboxylic Graphene Oxide with High Colloidal Stability, Sustained, pH-Responsive Release and Strong Anticancer Effects on Lung Cancer A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Comparison of Polyethylene Glycol (PEG) Linker Lengths in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), connecting the monoclonal antibody to the cytotoxic payload.[1][2] Its design plays a pivotal role in the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index.[3][4] Polyethylene glycol (PEG) linkers have become a popular choice in ADC development due to their ability to modulate the physicochemical and pharmacological properties of the conjugate.[5] PEGylation, the attachment of PEG chains, is a well-established strategy to improve the properties of therapeutic agents.[5] This guide provides an objective comparison of different PEG linker lengths in ADCs, supported by experimental data, to aid researchers in the rational design of next-generation ADCs.
The inclusion of a hydrophilic PEG linker can mitigate the aggregation propensity of ADCs, particularly those with hydrophobic payloads or high drug-to-antibody ratios (DARs).[5][6] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life, which allows for greater accumulation in tumor tissue.[5] The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize these effects for a specific ADC.[5][6]
The Structure of a PEGylated Antibody-Drug Conjugate
An ADC is comprised of three main components: a monoclonal antibody that targets a specific tumor antigen, a potent cytotoxic payload, and a linker that connects them.[1][7] The PEG linker serves as a flexible, hydrophilic spacer.
Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.
Data Presentation: Performance Comparison by PEG Linker Length
The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.[5]
Table 1: In Vitro Cytotoxicity
A general trend observed is that increasing PEG linker length can sometimes lead to a decrease in in vitro potency (a higher IC50 value).[5][8][9] This may be due to steric hindrance affecting the payload's interaction with its intracellular target. However, this effect is not always observed and is dependent on the specific ADC construct and cell line.[10]
| Linker Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | General Trend & Observations |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~1.1 | Can be highly potent but may suffer from poor solubility and rapid clearance.[8][9] |
| Short PEG (PEG2, PEG4) | anti-CD30-PEG4-MMAE | Karpas 299 | ~0.1 | Often retains high in vitro potency.[10] |
| Medium PEG (PEG8, PEG12) | anti-CD30-PEG8-MMAE | Karpas 299 | ~0.1 | Potency can be maintained while improving physicochemical properties.[10] A study found PEG8 to be the minimum length for optimal slower clearance.[5][10] |
| Long PEG (PEG24, 4kDa, 10kDa) | anti-CD30-PEG24-MMAE | Karpas 299 | ~0.1 | In some constructs, long PEG chains significantly reduce cytotoxicity.[8][9] For example, a 10 kDa PEG modification reduced cytotoxicity by ~22.5-fold in one study.[8] |
Table 2: Pharmacokinetics (PK) in Rodents
A clear relationship exists between PEG linker length and the pharmacokinetic profile of an ADC. Longer PEG chains generally result in slower plasma clearance and a longer half-life.[10][11][12] This is attributed to the increased hydrodynamic size, which reduces renal filtration.[5]
| Linker Length | ADC Construct | Animal Model | Clearance (mL/day/kg) | Half-life |
| No PEG | Non-binding IgG-MMAE | Rat | High | Short |
| PEG2 | Non-binding IgG-PEG2-MMAE | Rat | ~25 | Short |
| PEG4 | Non-binding IgG-PEG4-MMAE | Rat | ~20 | Intermediate |
| PEG8 | Non-binding IgG-PEG8-MMAE | Rat | ~10-15 | Long |
| PEG12 | Non-binding IgG-PEG12-MMAE | Rat | ~10 | Long |
| PEG24 | Non-binding IgG-PEG24-MMAE | Rat | ~10 | Long |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | Mouse | - | 49.2 min (2.5-fold increase over no PEG)[8] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | Mouse | - | 219.0 min (11.2-fold increase over no PEG)[8] |
Note: Clearance values are estimated based on graphical data presented in the literature.[12]
Table 3: In Vivo Efficacy (Tumor Xenograft Models)
The improved pharmacokinetic profile conferred by longer PEG linkers often translates to enhanced in vivo anti-tumor efficacy.[5] The extended circulation time allows for greater accumulation of the ADC in the tumor, leading to more significant tumor growth inhibition.[11]
| Linker Length | ADC Construct | Tumor Model | Key Efficacy Outcome |
| No PEG | Control ADC | L540cy Xenograft | 11% decrease in tumor weight.[11] |
| PEG2 / PEG4 | PEGylated ADC | L540cy Xenograft | 35-45% decrease in tumor weight.[11] |
| PEG8 / PEG12 / PEG24 | PEGylated ADC | L540cy Xenograft | 75-85% decrease in tumor weight.[11] These ADCs also showed significantly higher tumor to plasma exposure ratios.[11] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 Xenograft | Showed the most ideal tumor therapeutic ability compared to no PEG and 4 kDa PEG constructs at the same dosage.[8][9] |
The Optimization Trade-Off
The data reveals a critical trade-off in ADC linker design: properties that may decrease potency in a simplified in vitro setting (e.g., longer PEG chains) can lead to superior efficacy in vivo by enhancing stability and optimizing pharmacokinetics.[5] This highlights the importance of a holistic approach to linker optimization.
Caption: The trade-off between linker length and ADC performance metrics.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.[5]
In Vitro Cytotoxicity Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linker lengths.
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[5]
-
ADC Treatment: Serial dilutions of the ADCs are prepared in cell culture media. The diluted ADCs are then added to the cells.[5]
-
Incubation: The plates are incubated for a specified period (e.g., 72-96 hours) to allow the ADCs to exert their cytotoxic effects.[5][10]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The absorbance or luminescence is read using a plate reader.
-
Data Analysis: The results are normalized to untreated control cells, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Pharmacokinetic (PK) Study in Rodents
This protocol is designed to evaluate how PEG linker length affects the clearance and half-life of ADCs.
-
Animal Model: Healthy male rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a specific age and weight range are used.[5]
-
ADC Administration: A single intravenous (IV) dose of the ADCs with different PEG linker lengths is administered to the animals.[5][12]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, and 168 hours) post-injection.[5]
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.[5]
-
Quantification: The concentration of the total antibody or ADC in the plasma samples is determined using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental analysis with software like Phoenix WinNonlin to determine key PK parameters, including clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).
In Vivo Tumor Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of ADCs in a living organism.
-
Tumor Model: An appropriate tumor model is established by subcutaneously implanting human tumor cells (e.g., L540cy, NCI-N87) into immunocompromised mice (e.g., SCID or nude mice).[8][11]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The animals are then randomized into treatment groups (vehicle control and different ADC treatment groups).
-
ADC Dosing: The ADCs are administered to the mice, typically via IV injection, at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a specified maximum size or after a predetermined period. Tumors are then excised and weighed.
-
Data Analysis: The mean tumor growth inhibition (%TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Caption: Experimental workflow for comparing different PEG linker lengths.
Conclusion
The length of the PEG linker is a critical determinant of an ADC's overall performance. While shorter PEG linkers may yield higher potency in in vitro assays, longer PEG linkers (up to a certain threshold) generally improve pharmacokinetic properties, leading to enhanced in vivo efficacy and a wider therapeutic window.[5][10][11] The optimal PEG linker length is context-dependent, necessitating a systematic evaluation for each specific antibody, payload, and target.[5][6] The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to identify the most effective linker for a given ADC candidate.
References
- 1. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 2. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 3. purepeg.com [purepeg.com]
- 4. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Anti-Tumor Efficacy of Novel Paclitaxel Conjugates
For Researchers, Scientists, and Drug Development Professionals
The clinical utility of paclitaxel (B517696), a potent anti-mitotic agent, is often limited by its poor solubility, requirement for toxic delivery vehicles, and development of resistance. To overcome these challenges, numerous novel paclitaxel conjugates have been developed, aiming to enhance therapeutic efficacy and reduce side effects. This guide provides an objective comparison of the in vivo anti-tumor performance of several promising paclitaxel conjugates, supported by experimental data and detailed methodologies.
Comparative Efficacy and Toxicity of Novel Paclitaxel Conjugates
The following table summarizes the in vivo anti-tumor efficacy and key toxicity parameters of various novel paclitaxel conjugates compared to conventional paclitaxel.
| Paclitaxel Conjugate | Cancer Model | Animal Model | Efficacy Metric | Result | Maximum Tolerated Dose (MTD) | Reference |
| IDD-1040 (Paclitaxel-lipoate) | Non-Small Cell Lung Cancer (A549) | Xenograft Mouse Model | Tumor Growth Inhibition | Superior to Paclitaxel; sustained effect after treatment cessation. | 250 mg/kg | [1][2] |
| Paclitaxel Palmitate Liposomes (PTX-PA-L) | Breast Cancer (4T1) | Xenograft Mouse Model | Tumor Growth Inhibition | Significantly inhibited tumor growth compared to Taxol®; complete tumor regression in 30% of mice. | Not specified, but noted to be more tolerable than PTX. | [3] |
| PSA-Cleavable Prodrug | Prostate Cancer (LNCaP) | Orthotopic Mouse Model | Anti-tumor Activity | Comparable to paclitaxel on primary tumor; better effect on lung metastases. | Twice that of conventional paclitaxel. | [4] |
| NT4-Paclitaxel | Breast Cancer (MDA-MB 231) | Orthotopic Mouse Model | Tumor Regression | Induced tumor regression, whereas paclitaxel only reduced tumor growth. | Not specified, but noted for improved hydrophilicity and potentially lower toxicity. | |
| Nab-Paclitaxel (Abraxane®) | Pediatric Solid Tumors (Rhabdomyosarcoma, Neuroblastoma) | Xenograft Mouse Model | Tumor Growth Inhibition & Survival | Significant anti-tumor activity and extended survival compared to control. | 50 mg/kg (weekly) in mice, comparable to human MTD. | [1][5][6] |
| Albumin-Conjugated Paclitaxel | Various Tumor Cell Lines | Not specified in detail in the provided abstracts | Cytotoxicity & Pharmacokinetics | Maintained high cytotoxicity with reduced toxicity and slower plasma elimination compared to free paclitaxel. | Strongly reduced acute toxicity compared to standard Taxol formulation. | [7][8] |
Detailed Experimental Protocols
IDD-1040 (Paclitaxel-lipoate) in NSCLC Xenograft Model
-
Cell Line: Human non-small cell lung cancer A549 cells were used.[1][2]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice were used for the xenograft model.[1]
-
Tumor Induction: A549 cells were transplanted into the mice. Tumors were allowed to grow to a size of approximately 80-100 mm³.[1][2]
-
Drug Formulation and Administration: IDD-1040 was formulated in a solution containing Cremophor EL and dehydrated alcohol, similar to Taxol®, and diluted before administration.[1][2] Both IDD-1040 and paclitaxel were administered intravenously (IV) as a bolus injection over one minute.[1]
-
Treatment Schedule: Treatments were administered weekly for four weeks on days 23, 30, 37, and 44 post-cell transplantation.[1]
-
Tumor Measurement: Tumor size was measured every other day using calipers, and tumor volume was calculated.[1][2]
Paclitaxel Palmitate Liposomes (PTX-PA-L) in Breast Cancer Xenograft Model
-
Cell Line: 4T1 murine breast cancer cells were used.[3]
-
Animal Model: ICR mice and BALB/c nude mice were used to establish the breast cancer model.[3]
-
Tumor Induction: 4T1 cells were subcutaneously transplanted into the right axilla of the mice. Treatment began when the tumor volume reached approximately 100 mm³.[3]
-
Drug Formulation and Administration: PTX-PA was encapsulated in liposomes. The formulations were administered via intravenous injection.[3]
-
Treatment Schedule: Mice were treated with either Taxol® (15 mg/kg PTX equivalent) or PTX-PA-L (19.18 mg/kg, 15 mg/kg PTX equivalent) every 2 days for a total of 3 injections.[3]
-
Tumor Measurement: Tumor volume and body weight were monitored throughout the treatment period.[3]
PSA-Cleavable Paclitaxel Prodrug in Prostate Cancer Orthotopic Model
-
Cell Line: Luciferase-transduced LNCaP human prostate cancer cells were used.[4]
-
Animal Model: An orthotopic mouse model of human prostate cancer was established.[4]
-
Drug Formulation and Administration: The novel paclitaxel prodrug was administered, likely intravenously, at a dose of 3 x 24 mg paclitaxel equivalents. Paclitaxel was administered at its MTD (3 x 12 mg/kg).[4]
-
Tumor Measurement: Antitumor efficacy was assessed on the primary tumor and metastases. Circulating PSA levels were also monitored.[4]
Nab-Paclitaxel in Pediatric Solid Tumor Xenograft Models
-
Cell Lines: A panel of pediatric solid tumor cell lines, including rhabdomyosarcoma (RH4, RD) and neuroblastoma (SK-N-BE(2), CHLA-20), were used.[1][5][6]
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice were used for xenograft and metastatic models.[1][5][6]
-
Tumor Induction: Tumor cells were injected subcutaneously. Treatments began when the tumor diameter reached 0.5 cm.[1][5]
-
Drug Formulation and Administration: Nab-paclitaxel and paclitaxel were administered intravenously.[1][5]
-
Treatment Schedule: In the RH4 xenograft model, mice received nab-paclitaxel (50 mg/kg) or paclitaxel (30 mg/kg) on days 1, 8, and 15.[1][5]
-
Tumor Measurement: Tumor volume was calculated as width² × length × 0.5. Animal body weight was monitored for toxicity.[1][5]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental designs and mechanisms of action, the following diagrams are provided.
Caption: Generalized workflow for in vivo anti-tumor efficacy studies of novel paclitaxel conjugates.
The primary mechanism of action for paclitaxel and its conjugates involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[4][5][9] The novel conjugates, however, often employ specific targeting and uptake mechanisms to enhance drug delivery to the tumor site.
Caption: Core mechanism of action of paclitaxel leading to apoptosis.
For certain conjugates, more specific uptake pathways have been elucidated. For instance, nab-paclitaxel utilizes the gp60 receptor and SPARC protein for enhanced tumor accumulation.
Caption: Proposed mechanism for enhanced tumor uptake of nab-paclitaxel.[6]
The NT4 peptide-paclitaxel conjugate is designed to target tumor cells through binding to LRP1 and LRP6 receptors, which are often overexpressed in cancer.
Caption: Targeted delivery of paclitaxel via the NT4 peptide to LRP1/6 expressing cancer cells.
This guide provides a foundational comparison of several novel paclitaxel conjugates. Researchers are encouraged to consult the primary literature for more in-depth information and to inform the design of future studies. The continued development of such targeted therapies holds great promise for improving cancer treatment outcomes.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | GP60 and SPARC as albumin receptors: key targeted sites for the delivery of antitumor drugs [frontiersin.org]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. SPARC Expression Correlates with Tumor Response to Albumin-Bound Paclitaxel in Head and Neck Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New NT4 Peptide-Based Drug Delivery System for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
A Comparative Guide to Cleavable and Non-Cleavable Linkers for Paclitaxel Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of effective antibody-drug conjugates (ADCs) hinges on the intricate interplay between the antibody, the cytotoxic payload, and the linker that connects them. For highly potent payloads like paclitaxel (B517696), the choice of linker is paramount in achieving a desirable therapeutic window. This guide provides a comparative analysis of cleavable and non-cleavable linkers in the context of paclitaxel ADCs, summarizing key performance data, outlining detailed experimental protocols, and visualizing critical concepts.
While direct head-to-head comparative studies of paclitaxel ADCs with different linker types are not extensively available in the public domain, this guide synthesizes existing data on a novel cleavable paclitaxel ADC and provides illustrative comparisons from other ADC platforms to inform rational drug design.
Conceptual Comparison: Cleavable vs. Non-Cleavable Linkers
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1][2][3] Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell, such as enzymes, acidic pH, or reducing agents.[1][2][3] This can lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[2] Non-cleavable linkers, in contrast, release the payload only after the complete degradation of the antibody in the lysosome, resulting in a payload-linker-amino acid complex.[1][2][4] This approach generally offers greater plasma stability and a potentially wider therapeutic window.[1][2][4]
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Enzymatic cleavage, pH sensitivity, or reduction in the tumor microenvironment or inside the cell.[1][2][3] | Proteolytic degradation of the antibody in the lysosome.[1][2][4] |
| Released Payload | Unmodified or near-unmodified payload. | Payload attached to the linker and an amino acid residue.[1][4] |
| Bystander Effect | Often potent due to the release of a cell-permeable drug.[2] | Generally limited as the released payload is often charged and less cell-permeable.[4] |
| Plasma Stability | Can be variable and susceptible to premature payload release.[5] | Typically higher, leading to reduced off-target toxicity.[1][4] |
| Dependence on Target Biology | Less dependent on the rate of lysosomal degradation. | Highly dependent on ADC internalization and lysosomal processing.[4] |
| Examples | Valine-citrulline (VC), hydrazone, disulfide linkers.[1] | Thioether (e.g., SMCC) linkers.[1][4] |
Performance Data of a Cleavable Paclitaxel ADC
A study by Liu et al. (2020) described the development of a paclitaxel ADC, hRS7-VK-PTX, which utilizes a hydrophilic, cleavable valine-lysine (VK) linker.[6] The study highlights the challenges of working with the highly hydrophobic paclitaxel, noting that an ADC with a more conventional hydrophobic valine-citrulline (VC) linker precipitated out of solution during preparation.[6]
In Vitro Cytotoxicity of hRS7-VK-PTX[6]
The in vitro potency of hRS7-VK-PTX was evaluated against various cancer cell lines.
| Cell Line | IC50 (nM) |
| NCI-N87 | 0.45 |
| BxPC-3 | 0.82 |
| Capan-1 | 0.28 |
| HCC1806 | 0.33 |
| SKBR3 (Paclitaxel-resistant) | 1.12 |
| CFPAC-1 (Paclitaxel-resistant) | 0.98 |
| MDA-MB-231 (Paclitaxel-resistant) | 1.56 |
| COLO205 (Paclitaxel-resistant) | 2.13 |
In Vivo Efficacy of hRS7-VK-PTX in a BxPC-3 Xenograft Model[6]
The anti-tumor activity of hRS7-VK-PTX was assessed in a mouse xenograft model of pancreatic cancer.
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Paclitaxel | 10 mg/kg | 68 |
| hRS7-VK-PTX | 3 mg/kg | >100 (tumor regression) |
Illustrative Comparison: Cleavable vs. Non-Cleavable Linker Performance (MMAE Payload)
Due to the lack of direct comparative data for paclitaxel ADCs, the following table presents illustrative data from a study on an ADC with the payload monomethyl auristatin E (MMAE) to highlight the typical performance differences observed between cleavable and non-cleavable linkers.
| Parameter | Cleavable Linker (vc-MMAE) | Non-Cleavable Linker (mc-MMAE) |
| In Vitro IC50 (nM) | 0.5 - 5 | 10 - 50 |
| In Vivo Efficacy (Tumor Growth Inhibition) | High, with potential for tumor regression | Moderate to high, dependent on target expression |
| Plasma Half-life of Intact ADC | Shorter | Longer |
| Maximum Tolerated Dose (MTD) | Lower | Higher |
Note: This data is illustrative and compiled from general knowledge of ADC performance. Actual values can vary significantly based on the antibody, payload, linker, and cancer model.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from established methods for determining ADC cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of paclitaxel ADCs in cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the paclitaxel ADC (with both cleavable and non-cleavable linkers) and a free paclitaxel control. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value using a non-linear regression curve fit.
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for assessing the anti-tumor activity of paclitaxel ADCs in a preclinical model.
Objective: To evaluate the in vivo anti-tumor efficacy of paclitaxel ADCs in a tumor xenograft mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Tumor Cell Implantation: Subcutaneously implant a human cancer cell line that overexpresses the target antigen of the ADC's antibody into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³. Randomize the mice into treatment groups (e.g., vehicle control, free paclitaxel, cleavable paclitaxel ADC, non-cleavable paclitaxel ADC).
-
Dosing: Administer the treatments intravenously at predetermined doses and schedules.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Pharmacokinetic Analysis
This protocol outlines the key steps for determining the pharmacokinetic profile of paclitaxel ADCs.
Objective: To assess the pharmacokinetic parameters (e.g., half-life, clearance, and exposure) of paclitaxel ADCs.
Methodology:
-
Animal Model: Use mice or rats.
-
Dosing: Administer a single intravenous dose of the paclitaxel ADC to each animal.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Sample Processing: Process the blood samples to obtain plasma.
-
Analysis:
-
Total Antibody: Quantify the concentration of the total antibody (conjugated and unconjugated) using an enzyme-linked immunosorbent assay (ELISA).
-
Intact ADC: Measure the concentration of the intact ADC using an ELISA that captures the antibody and detects the payload.
-
Free Paclitaxel: Quantify the concentration of prematurely released paclitaxel in the plasma using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and terminal half-life for both the total antibody and the intact ADC.
Visualizations
Mechanism of Action of Paclitaxel
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Emerging Paclitaxel-Based Antibody-Drug Conjugates Versus Approved ADC Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with new therapeutic agents continually emerging to challenge established therapies. Paclitaxel (B517696), a potent microtubule inhibitor, remains a cornerstone of cancer chemotherapy, and its integration into the ADC platform holds significant promise. This guide provides a comprehensive comparison of emerging paclitaxel-based ADCs against currently approved ADC therapies, offering insights into their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Overview of ADC Mechanisms: A Tale of Two Payloads
Approved ADCs primarily utilize two classes of cytotoxic payloads: microtubule inhibitors (auristatins and maytansinoids) and topoisomerase I inhibitors. Paclitaxel-based ADCs represent a distinct subclass of microtubule inhibitors. Understanding their fundamental mechanisms is crucial for interpreting comparative data.
Approved ADC Therapies: A Snapshot
| Approved ADC | Target Antigen | Payload Class | Mechanism of Action |
| Kadcyla® (ado-trastuzumab emtansine) | HER2 | Maytansinoid (DM1) | Binds to HER2 and is internalized; DM1 is released in the lysosome and inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2] |
| Enhertu® (fam-trastuzumab deruxtecan-nxki) | HER2 | Topoisomerase I inhibitor (DXd) | Binds to HER2 and is internalized; the linker is cleaved, releasing deruxtecan, which causes DNA damage and apoptosis. It has a potent bystander effect.[3] |
| Trodelvy® (sacituzumab govitecan-hziy) | Trop-2 | Topoisomerase I inhibitor (SN-38) | Targets Trop-2-expressing cells; upon internalization, the hydrolyzable linker releases SN-38, a potent topoisomerase I inhibitor that induces DNA damage.[4] |
| Padcev® (enfortumab vedotin-ejfv) | Nectin-4 | Auristatin (MMAE) | Binds to Nectin-4 and is internalized; MMAE is released via proteolytic cleavage and disrupts the microtubule network, leading to cell cycle arrest and apoptosis. |
| Tivdak® (tisotumab vedotin-tftv) | Tissue Factor | Auristatin (MMAE) | Targets Tissue Factor on cancer cells; after internalization, MMAE is released and disrupts microtubule dynamics, causing cell cycle arrest and apoptosis. |
| Elzonris® (tagraxofusp-erzs) | CD123 | Diphtheria toxin fragment | Targets CD123-expressing cells; the diphtheria toxin fragment inhibits protein synthesis, leading to cell death. |
The Paclitaxel ADC Proposition
Paclitaxel, a taxane, functions by stabilizing microtubules, rather than inhibiting their polymerization. This hyper-stabilization disrupts the dynamic instability of microtubules, leading to mitotic arrest and apoptosis. This distinct mechanism within the microtubule inhibitor class offers a potential advantage against tumors that may have developed resistance to auristatin- or maytansinoid-based payloads.
Emerging Paclitaxel-Based ADCs: A New Wave of Microtubule Inhibitors
While the clinical pipeline is rich with ADCs, those utilizing paclitaxel have faced challenges, primarily due to the payload's hydrophobicity, which can lead to aggregation and poor pharmacokinetics. However, recent innovations in linker technology are overcoming these hurdles.
One notable example is hRS7-VK-PTX , a novel ADC targeting the Trop-2 antigen, which is also the target of the approved ADC, Trodelvy. A preclinical study directly compared this paclitaxel-based ADC with an MMAE-containing ADC.
Head-to-Head Preclinical Data: A Comparative Analysis
Direct comparative studies between emerging paclitaxel ADCs and a broad range of approved therapies are limited. However, available data provides valuable insights into their relative performance.
hRS7-VK-PTX vs. an MMAE-based ADC
A preclinical study demonstrated that a novel Trop-2-targeting paclitaxel ADC, hRS7-VK-PTX, exhibited a more favorable safety profile compared to an MMAE-based ADC. While the MMAE-ADC caused severe stress and significant body weight loss in mice at a dose of 60 mg/kg, hRS7-VK-PTX was better tolerated.[5] This suggests that paclitaxel-based ADCs, when appropriately designed with hydrophilic linkers, may offer an improved therapeutic window.
SYD985 vs. Kadcyla® (T-DM1)
SYD985, a HER2-targeting ADC with a duocarmycin payload, was compared head-to-head with Kadcyla in preclinical models. In vitro, SYD985 was 3- to 50-fold more potent than Kadcyla in cell lines with low HER2 expression and demonstrated a more potent bystander killing effect.[6][7] In vivo studies using patient-derived xenograft (PDX) models confirmed that SYD985 was highly active in tumors with high, intermediate, and low HER2 expression, whereas Kadcyla's significant antitumor activity was restricted to tumors with high HER2 expression.[8][9]
Insights from Other Novel ADCs
-
BAT8001 , a HER2-targeting ADC with a maytansine (B1676224) derivative payload, showed a manageable safety profile and promising anti-tumor activity in a Phase I study.[1] However, a Phase III trial comparing it to lapatinib (B449) plus capecitabine (B1668275) was terminated as it did not meet the primary endpoint of superior progression-free survival.[10]
-
Dual-payload ADCs are an emerging strategy to overcome resistance. A preclinical study of an ADC combining a topoisomerase I inhibitor and a tubulin inhibitor demonstrated potent antitumor activity in tumors resistant to topoisomerase I inhibitors.[11]
Overcoming Resistance: A Key Challenge for Paclitaxel ADCs
A significant hurdle for paclitaxel-based therapies is the development of resistance. Key mechanisms include:
-
Overexpression of efflux pumps: Transmembrane transporters like ABCB1 and ABCC10 can actively pump paclitaxel out of the cancer cell.[12]
-
Tubulin mutations: Alterations in the β-tubulin protein can prevent paclitaxel from binding effectively.[12]
-
Defects in apoptotic pathways: Changes in proteins like Bcl-2 and p53 can make cancer cells less susceptible to programmed cell death.[12]
Novel paclitaxel ADC designs are addressing these challenges through:
-
Hydrophilic linkers: PEGylated linkers, such as the VK linker used in hRS7-VK-PTX, can improve the ADC's solubility and stability, potentially leading to higher intracellular concentrations of the payload and overcoming efflux pump-mediated resistance.[5]
-
Novel payload delivery systems: Strategies to enhance the bystander effect can help kill neighboring resistant cells that may have lower target antigen expression or have developed resistance through other mechanisms.
Data Presentation: Comparative Summary of Preclinical Efficacy
| ADC | Target | Payload | Comparator ADC | Key Preclinical Findings | Reference |
| hRS7-VK-PTX | Trop-2 | Paclitaxel | hRS7-VK-MMAE | More favorable safety profile in vivo. | [5] |
| SYD985 | HER2 | Duocarmycin | Kadcyla® (T-DM1) | 3- to 50-fold more potent in low HER2-expressing cell lines; superior bystander effect; greater in vivo efficacy in HER2-low and heterogeneous tumors. | [6][7][8][9] |
| Dual-Payload ADC | HER2 | Topoisomerase I Inhibitor & Tubulin Inhibitor | N/A | Potent antitumor activity in topoisomerase I inhibitor-resistant tumors. | [11] |
Experimental Protocols: A Guide to Key Assays
The following are detailed methodologies for critical experiments used in the preclinical evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., HER2-positive and HER2-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies. Add the diluted ADCs to the cells and incubate for a period of 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the media and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the ADC concentration to determine the IC50 value.[2][13][14][15]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibodies
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Co-culture Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture. Incubate for 72-96 hours.
-
Viability Assessment: Use a fluorescence microscope or plate reader to quantify the number of viable fluorescently labeled Ag- cells.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[14][16]
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for tumor implantation
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a specified size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC (typically intravenously) and the vehicle control to the respective groups according to the dosing schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined maximum size or when signs of excessive toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is used to determine the significance of the treatment effect.[8][13]
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Conclusion
Emerging paclitaxel-based ADCs represent a promising therapeutic strategy, offering a distinct mechanism of action within the class of microtubule inhibitors. While direct, comprehensive comparative data against all approved ADC therapies, particularly the topoisomerase inhibitor-based agents, is still limited, early preclinical findings suggest the potential for an improved safety profile and efficacy in specific tumor settings. Innovations in linker technology are critical to overcoming the challenges associated with the hydrophobic nature of paclitaxel. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this next generation of ADCs and to define their optimal place in the evolving landscape of targeted cancer therapy.
References
- 1. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in EBC [kadcyla-hcp.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 4. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. researchgate.net [researchgate.net]
- 15. labiotech.eu [labiotech.eu]
- 16. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Paclitaxel-Targeted Antibodies: A Guide to Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, the selection of a highly specific monoclonal antibody (MAb) is critical for the accurate quantification of paclitaxel (B517696) and for the development of targeted drug delivery systems. This guide provides an objective comparison of paclitaxel-targeted antibodies, focusing on their cross-reactivity and specificity, supported by experimental data and detailed protocols to aid in the selection of the most suitable antibody for your research needs.
Paclitaxel, a potent anti-cancer agent, and its analogs, such as docetaxel, are widely used in chemotherapy. Antibodies targeting paclitaxel are invaluable tools for pharmacokinetic studies, therapeutic drug monitoring, and the development of antibody-drug conjugates. However, the structural similarity among taxanes necessitates a thorough evaluation of an antibody's specificity to ensure accurate and reliable results.
Performance Comparison of Paclitaxel-Targeted Antibodies
The specificity of an anti-paclitaxel antibody is determined by its ability to distinguish paclitaxel from its structurally related analogs. Cross-reactivity with other taxanes can lead to inaccurate measurements and potential off-target effects in therapeutic applications. Below is a summary of the cross-reactivity profile of a well-characterized anti-paclitaxel monoclonal antibody, MAb 3A3, providing a benchmark for comparison.
| Compound | Structure | Percent Cross-Reactivity with MAb 3A3[1] |
| Paclitaxel | (Reference) | 100% |
| 7-xylosyltaxol | Paclitaxel derivative | 31.8% |
| Cephalomannine | Natural taxane (B156437) analog | 6.17% |
| Baccatin III | Paclitaxel precursor | <0.11% |
| 10-deacetyl-baccatin III | Paclitaxel precursor | <0.11% |
| 1-hydroxybaccatin I | Baccatin III derivative | <0.11% |
| 13-acetyl-9-dihydrobaccatin III | Baccatin III derivative | <0.11% |
| 1-acetoxyl-5-deacetyl-baccatin I | Baccatin III derivative | <0.11% |
Data presented demonstrates the high specificity of MAb 3A3 for paclitaxel, with significantly lower cross-reactivity for other naturally occurring taxanes.
Key Experimental Methodologies
Accurate assessment of antibody specificity and cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for three critical immunoassays: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.
Competitive ELISA for Cross-Reactivity Analysis
Competitive ELISA is a highly sensitive technique for quantifying the specificity of an antibody. This method measures the ability of a free analyte (paclitaxel analog) to compete with a coated antigen (paclitaxel conjugate) for binding to the antibody.
Experimental Protocol:
-
Coating: Microtiter plates are coated with a paclitaxel-protein conjugate (e.g., paclitaxel-BSA) and incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.
-
Competition: A fixed concentration of the anti-paclitaxel antibody is pre-incubated with varying concentrations of paclitaxel (as the reference) or the taxane analogs to be tested.
-
Incubation: The antibody-analyte mixtures are then added to the coated and blocked microtiter plates and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added, followed by a substrate that produces a measurable colorimetric signal.
-
Analysis: The signal intensity is inversely proportional to the concentration of the free analyte in the sample. The cross-reactivity is calculated as the ratio of the concentration of paclitaxel to the concentration of the analog that causes a 50% inhibition of the maximal signal.
Experimental Workflow for Competitive ELISA
Figure 1. Workflow for competitive ELISA.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen. This is crucial for characterizing the strength and stability of the antibody-paclitaxel interaction.
Experimental Protocol:
-
Chip Preparation: An appropriate sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: The anti-paclitaxel antibody (ligand) is immobilized onto the sensor chip surface.
-
Analyte Injection: A series of paclitaxel or analog solutions at different concentrations (analyte) are injected over the sensor surface.
-
Data Acquisition: The binding events are monitored in real-time, generating a sensorgram that shows the association and dissociation phases of the interaction.
-
Regeneration: The sensor chip surface is regenerated to remove the bound analyte, allowing for subsequent injections.
-
Data Analysis: The kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) are calculated by fitting the sensorgram data to a suitable binding model.
Experimental Workflow for Surface Plasmon Resonance (SPR)
Figure 2. Workflow for Surface Plasmon Resonance.
Western Blotting for Downstream Effects
Western blotting can be employed to investigate the functional consequences of paclitaxel-antibody interactions, such as the modulation of paclitaxel-induced changes in protein expression in cancer cells. This can be particularly relevant for evaluating neutralizing antibodies or antibody-drug conjugates.
Experimental Protocol:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with paclitaxel in the presence or absence of the anti-paclitaxel antibody.
-
Protein Extraction: Total protein is extracted from the treated cells.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for a protein of interest (e.g., a marker of apoptosis or cell cycle arrest) followed by an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.
Experimental Workflow for Western Blotting
Figure 3. Workflow for Western Blotting.
Paclitaxel's Mechanism of Action: A Signaling Pathway Overview
Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules. This interaction stabilizes the microtubules, preventing their depolymerization and disrupting the dynamic instability required for normal mitotic spindle formation. The arrest of the cell cycle at the G2/M phase ultimately leads to apoptosis.
Paclitaxel Signaling Pathway
Figure 4. Paclitaxel's mechanism of action.
Conclusion
The selection of a paclitaxel-targeted antibody with high specificity and minimal cross-reactivity is paramount for achieving reliable experimental outcomes and for the successful development of targeted therapies. This guide provides a framework for comparing anti-paclitaxel antibodies, emphasizing the importance of rigorous experimental validation using standardized protocols. By carefully considering the data presented and employing the detailed methodologies, researchers can confidently select the optimal antibody for their specific research applications.
References
Safety Operating Guide
Proper Disposal of 7-O-(Amino-PEG4)-paclitaxel: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 7-O-(Amino-PEG4)-paclitaxel, a potent cytotoxic compound used in biomedical research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Due to the paclitaxel (B517696) moiety, it is considered a cytotoxic agent. The Safety Data Sheet (SDS) from MedChemExpress indicates that the compound is harmful if swallowed or inhaled and may cause skin and eye irritation. As with all cytotoxic compounds, it should be handled with extreme caution to avoid exposure.
Hazard Summary Table:
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Acute Toxicity, Inhalation | Harmful if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Cytotoxicity | As a paclitaxel derivative, it is considered cytotoxic. |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound, including during disposal procedures.
Required PPE:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) are required. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A buttoned lab coat must be worn to protect from skin exposure.
-
Respiratory Protection: A NIOSH-approved respirator is necessary if handling the compound in powdered form or if there is a risk of aerosolization.
Step-by-Step Disposal Protocol
All waste contaminated with this compound must be treated as hazardous cytotoxic waste.
Step 1: Segregation of Waste
-
Immediately segregate all materials contaminated with this compound from other laboratory waste streams.
-
This includes, but is not limited to:
-
Unused or expired compound.
-
Empty vials and containers.
-
Contaminated PPE (gloves, etc.).
-
Pipette tips, weighing paper, and other disposables.
-
Spill cleanup materials.
-
Step 2: Waste Collection and Labeling
-
Collect all solid waste in a designated, leak-proof, and puncture-resistant hazardous waste container. The container should be clearly labeled with "Hazardous Cytotoxic Waste" and the chemical name: "this compound".
-
Collect all liquid waste in a designated, leak-proof, and sealed hazardous waste container. The container should be clearly labeled with "Hazardous Cytotoxic Waste" and the chemical name.
-
Never mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage of Waste
-
Store the hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked with appropriate hazard symbols.
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
High-temperature incineration is the recommended method of disposal for cytotoxic waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill: For powdered spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material to contain the spill.
-
Clean the Area: Carefully clean the spill area with a decontaminating solution (e.g., 10% bleach solution), followed by a thorough rinse with water.
-
Collect Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
For further information, always refer to the manufacturer's Safety Data Sheet and your institution's specific waste disposal guidelines. By following these procedures, you contribute to a safer laboratory environment and ensure regulatory compliance.
Personal protective equipment for handling 7-O-(Amino-PEG4)-paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 7-O-(Amino-PEG4)-paclitaxel. As a derivative of paclitaxel (B517696), a potent cytotoxic agent, this compound requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
Immediate Safety and Hazard Information
Key Hazards:
-
Cytotoxicity: As an antimicrotubule agent, it can inhibit cell division.
-
Mutagenicity: Paclitaxel is classified as a suspected germ cell mutagen (Category 2).[1]
-
Target Organ Toxicity: May cause organ damage with repeated exposure (Category 2).[1]
-
Irritant: May cause skin, eye, and respiratory irritation.
In case of exposure, immediate action is critical. For eye contact, flush with water for several minutes. For skin contact, rinse the affected area thoroughly with water and remove contaminated clothing. If inhaled, move to fresh air. In all cases of exposure, seek prompt medical attention.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if contaminated and regularly during prolonged handling. |
| Body Protection | Disposable Gown | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs is required to protect skin and clothing from contamination. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Protects eyes from splashes of liquids or airborne particles. A full face shield is preferred when there is a significant risk of splashing. |
| Respiratory Protection | N95 Respirator or Higher | A fit-tested N95 respirator or a higher level of respiratory protection should be used when handling the powdered form of the compound or when there is a risk of aerosol generation. A surgical mask is not sufficient for respiratory protection from chemical particles. |
| Arm and Shoe Protection | Sleeve Covers and Shoe Covers | Sleeve covers provide an additional layer of protection for the arms. Disposable shoe covers should be worn in the designated handling area to prevent the spread of contamination. |
Operational Plan for Safe Handling
Adherence to a strict, step-by-step operational plan is essential for minimizing the risk of exposure during the handling of this compound.
1. Preparation and Designated Area:
-
All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a fume hood, to control for airborne particles.
-
The work surface should be covered with disposable, absorbent bench paper to contain any potential spills.
-
Ensure that a cytotoxic spill kit is readily accessible before beginning any work.
2. Reconstitution and Aliquoting:
-
When preparing solutions, handle the powdered compound with extreme care to avoid generating dust.
-
Use sealed containers for mixing and dissolving the compound.
-
If the compound is to be stored as a stock solution, it is recommended to prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. Stock solutions can typically be stored at -20°C for up to one month or -80°C for up to six months.[2]
3. Experimental Procedures:
-
When performing experiments, use Luer-lock syringes and other closed systems to minimize the risk of leaks and spills.
-
All equipment that comes into contact with the compound must be decontaminated or disposed of as cytotoxic waste.
4. Decontamination:
-
After handling is complete, thoroughly decontaminate the work area. Wipe down all surfaces with an appropriate deactivating agent, followed by a cleaning agent such as soap and water.
-
Properly remove and dispose of all PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste according to institutional and local regulations.
-
Solid Waste: This includes gloves, gowns, bench paper, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour any solutions down the drain.
-
Sharps: Needles, syringes, and other sharp objects contaminated with the compound must be placed in a puncture-resistant sharps container that is specifically labeled for cytotoxic waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
